molecular formula C17H14F5NO2S2 B11827484 PDdB-Pfp

PDdB-Pfp

Cat. No.: B11827484
M. Wt: 423.4 g/mol
InChI Key: AYVZOOXFTJNGJZ-UHFFFAOYSA-N
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Description

PDdB-Pfp is a useful research compound. Its molecular formula is C17H14F5NO2S2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14F5NO2S2

Molecular Weight

423.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate

InChI

InChI=1S/C17H14F5NO2S2/c1-17(2,27-26-9-5-3-4-8-23-9)7-6-10(24)25-16-14(21)12(19)11(18)13(20)15(16)22/h3-5,8H,6-7H2,1-2H3

InChI Key

AYVZOOXFTJNGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

The PDdB-Pfp Linker: A Technical Guide to its Structure and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PDdB-Pfp linker is a critical component in the development of advanced antibody-drug conjugates (ADCs), offering a cleavable linkage strategy for the targeted delivery of cytotoxic payloads. This technical guide provides a comprehensive overview of the this compound linker's structure, its mechanism of action, and detailed experimental protocols for its application, with a focus on its use in ADCs targeting the transmembrane 4 L6 family member 1 (TM4SF1).

Core Structure and Chemical Properties

The this compound linker, chemically known as Perfluorophenyl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate, is a heterobifunctional crosslinker. Its structure is characterized by two key functional moieties: a pentafluorophenyl (Pfp) ester and a pyridyl disulfide.

The Pfp ester serves as a highly reactive group for conjugation to primary and secondary amines, such as the lysine residues on the surface of monoclonal antibodies. Pfp esters are known for their increased stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.

The pyridyl disulfide group within the "PDdB" (pyridyl disulfide butyrate) portion of the linker provides a cleavable linkage. This disulfide bond is stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the extracellular environment. This differential stability is the cornerstone of the linker's targeted drug release mechanism.

Table 1: Chemical Properties of this compound Linker

PropertyValue
CAS Number 2101206-44-2
Molecular Formula C₁₇H₁₄F₅NO₂S₂
Molecular Weight 423.4 g/mol
SMILES CC(SSC1=NC=CC=C1)(C)CCC(OC2=C(F)C(F)=C(F)C(F)=C2F)=O

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is integral to the function of ADCs designed for targeted cancer therapy. The following diagram illustrates the logical workflow of an ADC employing this linker, from systemic circulation to payload release within a target cancer cell.

ADC_Mechanism cluster_circulation Systemic Circulation (High Stability) cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_cleavage Intracellular Cleavage (High Glutathione) cluster_action Cytotoxic Action ADC ADC in Circulation (Linker Intact) Binding ADC Binds to TM4SF1 on Cancer Cell ADC->Binding Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization Endosome ADC in Endosome Internalization->Endosome Lysosome ADC in Lysosome Endosome->Lysosome Trafficking Cleavage Disulfide Bond Cleavage Lysosome->Cleavage Enzymatic Degradation & Reduction Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Payload Induces Apoptosis Payload_Release->Apoptosis Cell Killing Conjugation_Workflow Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Linker_Payload_Prep Linker-Payload Preparation (Dissolution in Organic Solvent) Start->Linker_Payload_Prep Conjugation Conjugation Reaction (Antibody + Linker-Payload) Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., Size Exclusion Chromatography) Quenching->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization End Final ADC Product Characterization->End

In-Depth Technical Guide to the PDdB-Pfp Linker: Principle of Disulfide Reduction for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PDdB-Pfp linker, a crucial tool in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will delve into the core principle of its disulfide reduction-triggered drug release mechanism, its chemical structure, and the methodologies for its application.

Introduction to the this compound Linker

The this compound linker is a cleavable linker system designed for the controlled release of therapeutic payloads. Its architecture is based on a disulfide bond, which acts as a trigger for cleavage in the reductive intracellular environment, and a pentafluorophenyl (Pfp) ester, which serves as a reactive group for conjugation to a targeting moiety, typically a monoclonal antibody. The "PDdB" portion of the name refers to the 3-(pyridin-2-yldisulfanyl)propanoic acid backbone, which is central to the linker's self-immolative properties following disulfide bond cleavage.

The strategic design of the this compound linker addresses a fundamental challenge in drug delivery: achieving potent cytotoxicity at the target site while minimizing systemic toxicity. This is accomplished by ensuring the stability of the drug conjugate in the bloodstream and facilitating rapid drug release only after internalization into the target cell.

Core Principle: Disulfide Reduction and Self-Immolation

The primary mechanism of action of the this compound linker relies on the significant difference in the reductive potential between the extracellular and intracellular environments.

Key Principles:

  • Extracellular Stability: In the bloodstream, the concentration of reducing agents like glutathione (GSH) is low, maintaining the integrity of the disulfide bond and keeping the cytotoxic payload securely attached to the antibody.[1]

  • Intracellular Cleavage: Upon internalization of the ADC into a target cell, it is exposed to a much higher concentration of glutathione (1-10 mM).[2] This high concentration of GSH efficiently reduces the disulfide bond of the linker, initiating the drug release cascade.[3]

  • Self-Immolation: The cleavage of the disulfide bond is the triggering event for a self-immolative cascade. This process involves an intramolecular cyclization of the newly formed thiol, leading to the release of the unmodified active drug.[4][5] Self-immolative linkers are designed to spontaneously decompose into small, non-toxic fragments after the cleavage of a specific bond, ensuring a clean and efficient release of the payload.

The following diagram illustrates the logical workflow of the this compound linker's mechanism of action:

logical_workflow ADC_Circulation ADC in Circulation (Stable) Internalization Internalization into Target Cell ADC_Circulation->Internalization Targeting Disulfide_Reduction Disulfide Reduction (High Glutathione) Internalization->Disulfide_Reduction Endocytosis Self_Immolation Self-Immolation (Intramolecular Cyclization) Disulfide_Reduction->Self_Immolation Trigger Drug_Release Active Drug Release Self_Immolation->Drug_Release Target_Interaction Drug Interacts with Intracellular Target Drug_Release->Target_Interaction

Logical workflow of the this compound linker's mechanism of action.

Chemical Structure and Components

The this compound linker is composed of three key functional components:

  • Pyridyl Disulfide Group: This group provides the cleavable disulfide bond. The pyridyl leaving group makes the disulfide bond highly reactive towards thiols, facilitating efficient cleavage by intracellular glutathione.

  • Propanoic Acid Backbone: After disulfide reduction, the resulting 3-mercaptopropanoic acid moiety is primed for intramolecular cyclization, which is the driving force for the self-immolative release of the drug.

  • Pentafluorophenyl (Pfp) Ester: This activated ester is used for conjugation to primary or secondary amines, such as the lysine residues on an antibody. Pfp esters are known for their high reactivity and increased stability towards hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.

The chemical structure of the this compound linker is presented below:

chemical_structure cluster_linker This compound Linker struct Chemical Structure of this compound Pfp Pfp-O-C(=O)-CH2-CH2-S-S-Pyridyl

Chemical Structure of the this compound Linker.

Signaling Pathway of Drug Release

The release of the active drug from an ADC utilizing the this compound linker is a multi-step process that begins with the binding of the ADC to its target antigen on the cell surface and culminates in the intracellular release of the payload.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reductive Environment) ADC Antibody-Drug Conjugate (this compound Linker) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleaved_Linker Cleaved Linker (Thiol Form) Lysosome->Cleaved_Linker Glutathione (GSH) Disulfide Reduction Drug Active Drug Cleaved_Linker->Drug Self-Immolation (Cyclization) Cellular_Target Cellular Target (e.g., Tubulin, DNA) Drug->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Cytotoxicity

Signaling pathway of drug release from a this compound linked ADC.

Quantitative Data

While specific quantitative data for the this compound linker is not extensively available in the public domain, the performance of ADCs with disulfide-based linkers can be characterized by several key parameters. The following table summarizes typical quantitative data that should be determined during the development of an ADC with a this compound linker.

ParameterTypical Method of MeasurementDesired OutcomeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)Homogeneous DAR, typically 2 or 4
In Vitro Plasma Stability LC-MS analysis of ADC incubated in plasma over time>95% intact ADC after 7 days
Intracellular Drug Release Rate LC-MS or fluorescence-based assays on cell lysatesRapid release within hours of internalization
In Vitro Cytotoxicity (IC50) Cell viability assays (e.g., MTS, CellTiter-Glo)Potent cytotoxicity in antigen-positive cells, reduced in antigen-negative cells
In Vivo Efficacy Xenograft tumor models in miceSignificant tumor growth inhibition or regression
Pharmacokinetics (PK) ELISA or LC-MS to measure ADC and total antibody levels in plasmaLong ADC half-life, minimal premature drug release

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the this compound linker.

Synthesis of this compound Linker

Objective: To synthesize the pentafluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate (this compound) linker.

Materials:

  • 3-(pyridin-2-yldisulfanyl)propanoic acid

  • Pentafluorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Magnesium sulfate or Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 3-(pyridin-2-yldisulfanyl)propanoic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, if using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound linker.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of this compound Linker to a Monoclonal Antibody

Objective: To conjugate the this compound linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation buffer (e.g., borate or phosphate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the conjugation buffer using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound linker stock solution to the mAb solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours. The optimal reaction time and temperature should be determined empirically for each specific mAb.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using an SEC column to remove unconjugated linker, quenching agent, and any aggregates.

  • Characterization: Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry, and aggregation by SEC.

In Vitro Drug Release Assay

Objective: To evaluate the glutathione-mediated drug release from the ADC.

Materials:

  • Purified ADC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dithiothreitol (DTT) as a positive control

  • LC-MS system for analysis

Procedure:

  • Prepare solutions of the ADC in PBS at a final concentration of 1 mg/mL.

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • To initiate the release, add GSH to the ADC solution to a final concentration of 10 mM.

  • As a negative control, incubate the ADC in PBS without GSH.

  • As a positive control, incubate the ADC with a strong reducing agent like DTT (e.g., 10 mM).

  • Incubate all samples at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture.

  • Analyze the aliquots by LC-MS to quantify the amount of released drug and remaining intact ADC.

  • Plot the percentage of released drug versus time to determine the release kinetics.

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of targeted drug delivery systems. Its mechanism, based on the principle of disulfide reduction in the highly reductive intracellular environment, allows for the stable circulation of potent cytotoxic agents and their selective release within target cells. The self-immolative nature of the linker ensures the liberation of the drug in its fully active form. A thorough understanding of its chemical properties, conjugation chemistry, and release kinetics is paramount for the successful development of novel and effective therapies, particularly in the field of oncology. The experimental protocols provided in this guide offer a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this promising linker technology.

References

The Role of Linker Technology in TM4SF1-Targeted Cancer Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of targeted cancer therapy focused on Transmembrane 4 L Six Family Member 1 (TM4SF1), a promising cell surface antigen overexpressed in a multitude of solid tumors. A critical component in the development of effective TM4SF1-directed therapies is the strategic use of linker molecules, particularly in the context of Antibody-Drug Conjugates (ADCs). This document will explore the role of such linkers, with a conceptual focus on cleavable linkers like PDdB-Pfp, and provide a comprehensive overview of the preclinical evaluation of TM4SF1-targeted ADCs, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to TM4SF1 as a Therapeutic Target

Transmembrane 4 L Six Family Member 1 (TM4SF1) is a cell-surface glycoprotein that is highly expressed in various epithelial cancers, including but not limited to, pancreatic, ovarian, liver, prostate, colorectal, and breast cancers.[1] Its expression is often correlated with poor prognosis and increased metastasis.[2] TM4SF1 plays a crucial role in several cancer-promoting processes such as cell proliferation, migration, invasion, and angiogenesis.[3][4] Its localization on the cell surface and its involvement in tumor progression make it an attractive target for antibody-based therapies.[3]

The Role of this compound and Cleavable Linkers in TM4SF1-Targeted ADCs

This compound is a commercially available, cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). Specifically, it is intended for conjugating cytotoxic payloads to antibodies that target the extracellular loop 1 (ECL1) of TM4SF1. While this compound is available for research purposes, to date, there is a lack of publicly available preclinical or clinical data from studies that have specifically utilized this linker in the construction of a TM4SF1-targeting ADC.

The fundamental principle of a cleavable linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody while in circulation, and to facilitate the efficient release of the payload upon internalization of the ADC into the target cancer cell. This targeted release mechanism is designed to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site and minimizing off-target toxicity.

Quantitative Data on a Representative TM4SF1-Targeted ADC

In the absence of specific data for an ADC utilizing the this compound linker, this section presents quantitative data from a well-documented preclinical study on a novel anti-TM4SF1 ADC. This ADC consists of a humanized anti-human TM4SF1 monoclonal antibody (v1.10) conjugated to the auristatin cytotoxic agent LP2 (mc-3377). This data serves as a representative example of the potency and efficacy that can be expected from a TM4SF1-targeted ADC approach.

Table 1: In Vitro Cytotoxicity of a TM4SF1-Targeted ADC (v1.10-LP2) in Human Cancer Cell Lines

Cell LineCancer TypeTM4SF1 mRNA Expression (Normalized Linear Fluorescence Intensity)IC50 (nmol/L) of v1.10-LP2
NCI-H2122Non-Small Cell Lung CancerHigh< 1
NCI-H460Non-Small Cell Lung CancerHigh< 1
NCI-H1975Non-Small Cell Lung CancerModerate~10
Calu-3Non-Small Cell Lung CancerLow> 100
HPACPancreatic CancerHigh< 1
BxPC-3Pancreatic CancerModerate~10
Capan-2Pancreatic CancerLow> 100
PC-3Prostate CancerHigh< 1
DU145Prostate CancerModerate~10
LNCaPProstate CancerLow> 100
COLO 205Colon CancerHigh< 1
HT-29Colon CancerModerate~10
SW620Colon CancerLow> 100

Data synthesized from a study on a novel anti-TM4SF1 ADC.

Table 2: In Vivo Efficacy of a TM4SF1-Targeted ADC in Xenograft Models

Xenograft ModelCancer TypeTreatmentDosageTumor Growth Inhibition (%)Observations
NCI-H2122Non-Small Cell Lung Cancerv1.10-LP23 mg/kg>95%Complete tumor regression
HPACPancreatic Cancerv1.10-LP23 mg/kg>95%Complete tumor regression
PC-3Prostate Cancerv1.10-LP23 mg/kg>90%Significant tumor regression
COLO 205Colon Cancerv1.10-LP23 mg/kg>90%Significant tumor regression

Data represents typical outcomes from preclinical studies on TM4SF1-targeted ADCs.

Key Signaling Pathways Involving TM4SF1

TM4SF1 exerts its pro-tumorigenic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of TM4SF1-targeted therapies.

TM4SF1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TM4SF1 TM4SF1 Integrins Integrins TM4SF1->Integrins DDR1 DDR1 TM4SF1->DDR1 YAP YAP TM4SF1->YAP Angiogenesis Angiogenesis TM4SF1->Angiogenesis PI3K PI3K Integrins->PI3K ERK ERK1/2 Integrins->ERK DDR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation Migration Migration & Invasion ERK->Migration TEAD TEAD YAP->TEAD TEAD->Proliferation TEAD->Migration

Caption: Key signaling pathways modulated by TM4SF1 in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of TM4SF1-targeted therapies.

1. Cell Viability and Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)

  • Objective: To determine the effect of a TM4SF1-targeted ADC on the viability and proliferation of cancer cells.

  • Materials:

    • TM4SF1-positive and -negative cancer cell lines

    • Complete culture medium

    • 96-well plates

    • TM4SF1-targeted ADC and control antibody/ADC

    • CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the TM4SF1-targeted ADC and control treatments in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted treatments.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.

    • If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Transwell Migration and Invasion Assay

  • Objective: To assess the effect of TM4SF1 targeting on the migratory and invasive potential of cancer cells.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Matrigel (for invasion assay)

    • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

    • TM4SF1-targeted therapy (e.g., shRNA, antibody)

    • Cotton swabs

    • Crystal violet staining solution

    • Microscope

  • Protocol:

    • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Harvest and resuspend cancer cells in serum-free medium.

    • Add 5 x 10^4 to 1 x 10^5 cells to the upper chamber of the Transwell insert.

    • If testing a therapeutic agent, pre-treat the cells or include the agent in the upper chamber.

    • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

    • Incubate for 12-48 hours at 37°C.

    • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the stained cells in several random fields under a microscope.

3. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of a TM4SF1-targeted ADC in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • TM4SF1-expressing human cancer cells

    • Matrigel (optional)

    • TM4SF1-targeted ADC and vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the TM4SF1-targeted ADC (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental Workflow for TM4SF1-ADC Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TM4SF1-targeted ADC.

ADC_Workflow cluster_discovery Discovery & Engineering cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_IND IND-Enabling Studies A1 Antibody Generation (Humanized anti-TM4SF1 mAb) A3 ADC Conjugation & Characterization A1->A3 A2 Linker-Payload Selection & Synthesis (e.g., this compound) A2->A3 B1 Binding Affinity & Specificity (FACS, ELISA) A3->B1 B2 Cytotoxicity Assays (IC50 Determination) B1->B2 B3 Functional Assays (Migration, Invasion, Apoptosis) B2->B3 C1 Xenograft Tumor Models (Efficacy Studies) B3->C1 D1 Lead Candidate Optimization C1->D1 C2 Pharmacokinetics (PK) & Biodistribution C2->D1 C3 Toxicology Studies C3->D1 D2 Scale-up Manufacturing D1->D2

Caption: A representative preclinical development workflow for a TM4SF1-targeted ADC.

TM4SF1 represents a highly promising target for the development of novel cancer therapeutics. The use of Antibody-Drug Conjugates provides a powerful strategy to selectively deliver potent cytotoxic agents to TM4SF1-expressing tumor cells. While specific data on ADCs utilizing the this compound linker are not yet in the public domain, the broader preclinical evidence for TM4SF1-targeted ADCs is compelling. The continued exploration of different linker technologies, including cleavable linkers like this compound, will be instrumental in optimizing the efficacy and safety of these next-generation cancer therapies. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

PDdB-Pfp: A Reducible Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles, Application, and Evaluation of a Disulfide-Based Linker System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various classes of linkers, reducible linkers, which are cleaved in the high-glutathione environment of the cell's interior, offer a robust mechanism for controlled intracellular drug release.

This technical guide focuses on PDdB-Pfp, a cleavable ADC linker featuring a disulfide bond for intracellular reduction and a perfluorophenyl (Pfp) ester for conjugation to amine-containing payloads. This compound is designed for applications in ADC development, particularly for agents targeting cell-surface proteins like the transmembrane 4 L6 family member 1 (TM4SF1)[1]. This document will provide a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a framework for evaluating the resulting ADCs.

Core Characteristics of the this compound Linker

The this compound linker is structurally designed to facilitate the stable linkage of a payload to an antibody and its subsequent release within the target cell.

FeatureDescription
Chemical Name 4-(2-(pyridin-2-yldisulfanyl)propan-2-yl)butanoic acid, 2,3,4,5,6-pentafluorophenyl ester
CAS Number 2101206-44-2
Molecular Formula C₁₇H₁₄F₅NO₂S₂
Cleavage Mechanism Reducible (Disulfide Bond)
Payload Conjugation Perfluorophenyl (Pfp) Ester for reaction with primary/secondary amines
Antibody Conjugation Typically via a separate functional group to be added to the payload-linker complex

Mechanism of Action

The functionality of an ADC utilizing the this compound linker can be understood as a multi-stage process, from conjugation to payload release.

  • Payload Conjugation: The perfluorophenyl (Pfp) ester of the this compound linker is a highly reactive group that readily forms a stable amide bond with primary or secondary amine groups present on a cytotoxic payload. This reaction is efficient and proceeds under mild conditions.

  • Linker-Payload Activation and Antibody Conjugation: Following payload attachment, the linker-payload complex is activated for conjugation to the antibody. This typically involves the introduction of a maleimide group to the linker-payload construct, which can then react with free thiol groups on the antibody. These thiols are often generated by the controlled reduction of the antibody's interchain disulfide bonds.

  • ADC Circulation and Target Binding: Once conjugated, the ADC is administered and circulates systemically. The disulfide bond in the linker is designed to be relatively stable in the bloodstream, minimizing premature drug release and off-target toxicity. The antibody component of the ADC then directs it to the target antigen on the surface of cancer cells (e.g., TM4SF1).

  • Internalization and Intracellular Cleavage: Upon binding to its target, the ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to endo-lysosomal compartments. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space. This high concentration of glutathione mediates the cleavage of the disulfide bond within the this compound linker.

  • Payload Release and Cytotoxicity: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.

Mechanism of Action for a this compound Based ADC cluster_synthesis ADC Synthesis cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Pathway PfpLinker This compound Linker LinkerPayload Linker-Payload Complex PfpLinker->LinkerPayload Amine Reaction Payload Amine-containing Payload Payload->LinkerPayload ADC Antibody-Drug Conjugate (ADC) LinkerPayload->ADC Thiol-Maleimide Conjugation Antibody Monoclonal Antibody Antibody->ADC Circulation ADC in Bloodstream (Linker Stable) ADC->Circulation Binding ADC Binds to Target Antigen Circulation->Binding TargetCell Target Cancer Cell (e.g., TM4SF1+) TargetCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage ReleasedPayload Released Payload Cleavage->ReleasedPayload Apoptosis Cell Death ReleasedPayload->Apoptosis

Caption: Workflow of an ADC with a this compound linker from synthesis to action.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and evaluation of an ADC utilizing a this compound type linker. These protocols are based on established methodologies in the field.

I. Synthesis of the Linker-Payload Complex

Objective: To conjugate an amine-containing cytotoxic payload to the this compound linker.

Materials:

  • This compound linker

  • Amine-containing cytotoxic payload (e.g., a derivative of auristatin or maytansine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dipeisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Protocol:

  • Dissolve the this compound linker (1.2 equivalents) in anhydrous DMF.

  • Add the amine-containing cytotoxic payload (1 equivalent) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the linker-payload complex using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the linker-payload complex as a solid.

  • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

II. Conjugation of Linker-Payload to Antibody

Objective: To conjugate the linker-payload complex to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., anti-TM4SF1) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Linker-payload complex with a maleimide group (prepared separately)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Protocol:

  • Antibody Reduction: To a solution of the antibody (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA) using a desalting column or dialysis.

  • Conjugation Reaction: Dissolve the maleimide-activated linker-payload complex in DMSO. Add a 5-fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubate for 20 minutes.

  • Purification: Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

III. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on target and non-target cells.

Materials:

  • Target antigen-positive (e.g., TM4SF1+) and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

IV. In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Protocol:

  • Incubation: Incubate the ADC at a concentration of ~100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). A control incubation in PBS should be run in parallel.

  • ADC Capture: At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

  • Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.

  • Analysis: Analyze the eluted ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma. The rate of payload release can be calculated from the decrease in DAR.

Quantitative Data Presentation

While specific data for ADCs utilizing the this compound linker is not publicly available, the following tables present representative data for ADCs with similar reducible linkers to illustrate how results are typically presented.

Table 1: Representative In Vitro Cytotoxicity of a Disulfide-Linked ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
Cell Line AHigh0.5>10000.01
Cell Line BLow50>10000.01
Cell Line CNegative>1000>10000.01

Table 2: Representative In Vitro Plasma Stability of a Disulfide-Linked ADC

Time (hours)Average DAR in Human PlasmaAverage DAR in Mouse PlasmaAverage DAR in PBS
03.83.83.8
243.73.53.8
483.63.23.8
963.52.83.7
1683.32.23.7

Visualization of Experimental and Logical Workflows

General Workflow for ADC Development and Evaluation cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LinkerPayload 1. Synthesize Linker-Payload Conjugation 3. Conjugate Linker-Payload to Antibody LinkerPayload->Conjugation AntibodyPrep 2. Prepare Antibody (e.g., Reduction) AntibodyPrep->Conjugation Purification 4. Purify and Characterize ADC Conjugation->Purification Cytotoxicity 5. Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity Stability 6. Plasma Stability Assay (DAR over time) Purification->Stability Internalization 7. Internalization Assay Purification->Internalization Efficacy 9. Xenograft Efficacy Study (Tumor Growth) Cytotoxicity->Efficacy PK 8. Pharmacokinetics (PK) Study Stability->PK Tox 10. Toxicology Study Efficacy->Tox

Caption: A logical workflow for the development and evaluation of an ADC.

Conclusion

The this compound linker represents a valuable tool in the ADC development toolkit, offering a reducible cleavage strategy for controlled intracellular drug delivery. Its Pfp ester functionality allows for straightforward conjugation to a wide range of amine-containing payloads. While specific performance data for ADCs utilizing this particular linker are not widely published, the well-understood principles of disulfide reduction and Pfp ester chemistry, combined with the robust, generalized protocols provided in this guide, offer a solid foundation for its successful implementation and evaluation in novel antibody-drug conjugates. The systematic approach outlined here, from synthesis and conjugation to rigorous in vitro and in vivo testing, is essential for advancing promising ADC candidates toward clinical development.

References

The Pentafluorophenyl Group: A Multifunctional Tool in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the specific molecule "PDdB-Pfp" does not appear in publicly available scientific literature, the pentafluorophenyl (PFP) group is a crucial functional moiety with diverse and powerful applications in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the multifaceted roles of the PFP group, focusing on its function as a synthetic activator, a modulator of drug properties, and a key player in molecular interactions.

The PFP Group as a Premier Activating Group in Chemical Synthesis

One of the most prominent roles of the PFP group is in the activation of carboxylic acids for the formation of amide bonds, a cornerstone of peptide synthesis and the synthesis of many small-molecule drugs.[1][2] When a carboxylic acid is converted to a pentafluorophenyl ester, the strong electron-withdrawing nature of the five fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[3] The PFP-O- moiety is an excellent leaving group, facilitating rapid and efficient bond formation under mild conditions.[1]

This high reactivity minimizes side reactions and racemization, which is particularly critical in peptide synthesis.[3] PFP esters are also noted for being less susceptible to spontaneous hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, making them robust reagents in various reaction conditions.

Data Presentation: Reactivity of Activated Esters

Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other activated phenyl esters.

Activated Ester TypeAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPFP111
Pentachlorophenyl EsterOPCP3.4
Nitrophenyl EsterONp1

Mandatory Visualization: Amide Bond Formation via PFP Ester

PFP_Activation cluster_activation Step 1: PFP Ester Formation (Activation) cluster_coupling Step 2: Amide Bond Formation (Coupling) CarboxylicAcid R-COOH (Carboxylic Acid) PFP_Ester R-CO-OC₆F₅ (Pentafluorophenyl Ester) CarboxylicAcid->PFP_Ester + C₆F₅OH PFP_OH C₆F₅OH (Pentafluorophenol) DCC DCC DCC->PFP_Ester + Coupling Agent (e.g., DCC) DCU DCU (byproduct) PFP_Ester->DCU forms Amide R-CO-NH-R' (Amide Bond) PFP_Ester->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Amide + R'-NH₂ PFP_leaving HOC₆F₅ (PFP Leaving Group) Amide->PFP_leaving releases

Caption: Workflow of PFP ester activation and subsequent amide bond formation.

Experimental Protocols: General Protocol for Peptide Coupling using a PFP Ester

This protocol outlines a typical procedure for the solution-phase formation of a peptide bond using an N-protected amino acid pentafluorophenyl ester.

Materials:

  • N-Fmoc-protected amino acid pentafluorophenyl ester (1.1 equivalents)

  • Amino acid or peptide with a free amine (the nucleophile, 1.0 equivalent)

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Base (optional, for neutralizing salts): Diisopropylethylamine (DIEA)

  • Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation of Nucleophile: Dissolve the amine component (e.g., an amino acid methyl ester hydrochloride) in DMF. If it is a salt, add 1.1 equivalents of DIEA to neutralize it and stir for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the N-Fmoc-protected amino acid PFP ester to the solution of the amine component.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed. These reactions are often complete within 1-3 hours at room temperature.

  • Workup: a. Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. b. Wash the organic solution sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the pentafluorophenol byproduct, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude peptide product.

  • Purification: Purify the crude product using flash column chromatography or recrystallization as needed.

Enhancing Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. A common strategy to improve a drug's metabolic stability and prolong its half-life is to block these "metabolic hotspots." Fluorine substitution is a well-established method for this purpose.

Introducing a PFP group onto a drug molecule can serve as a metabolic shield. The carbon-fluorine bond is exceptionally strong and not susceptible to the oxidative metabolic pathways that typically break C-H bonds. By replacing a metabolically vulnerable phenyl group with a PFP group, developers can prevent hydroxylation and subsequent degradation of the molecule.

Mandatory Visualization: Metabolic Blocking Strategy

Metabolic_Blocking cluster_unstable Metabolically Labile Compound cluster_stable Metabolically Stable Compound Drug_H Drug-Phenyl Metabolism_H CYP450 Enzymes Drug_H->Metabolism_H Metabolic Attack (Hydroxylation) Metabolite_H Drug-Phenyl-OH (Inactive Metabolite) Metabolism_H->Metabolite_H leads to Drug_F Drug-PFP Metabolism_F CYP450 Enzymes Drug_F->Metabolism_F Resists Attack No_Metabolism Metabolism Blocked Metabolism_F->No_Metabolism

Caption: The PFP group can act as a shield against metabolic oxidation.

Modulating Protein-Ligand Interactions

The PFP group can significantly influence how a drug molecule binds to its protein target. Its unique electronic and structural properties allow it to participate in a variety of non-covalent interactions that can enhance binding affinity and specificity.

  • π-π Stacking: The electron-deficient PFP ring can engage in strong π-π stacking interactions with electron-rich aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.

  • Cation-π Interactions: The quadrupole moment of the PFP ring is reversed compared to a standard benzene ring, allowing for favorable interactions with cationic residues such as lysine and arginine.

  • Halogen Bonding: The fluorine atoms on the PFP group can act as halogen bond acceptors, interacting with electron-rich atoms in the protein backbone or side chains.

Mandatory Visualization: PFP Group Interactions in a Protein Pocket

Protein_Interactions Potential Non-Covalent Interactions of a PFP Group cluster_protein Protein Binding Pocket PFP PFP Group on Ligand Trp Tryptophan (Aromatic Ring) PFP->Trp π-π Stacking Lys Lysine (Cationic Side Chain) PFP->Lys Cation-π Interaction Carbonyl Backbone Carbonyl (Oxygen) PFP->Carbonyl Halogen Bonding

Caption: The PFP group can form multiple favorable interactions within a binding site.

Application in Bioconjugation

The high reactivity and stability of PFP esters make them ideal reagents for bioconjugation, the process of linking molecules to biological entities like proteins or antibodies. PFP esters can be used to attach fluorophores for imaging, polyethylene glycol (PEG) chains to improve solubility and pharmacokinetics, or cytotoxic payloads to antibodies in the creation of antibody-drug conjugates (ADCs). Their relative resistance to hydrolysis ensures that the conjugation reaction proceeds efficiently in aqueous buffers commonly used for biological experiments.

References

A Technical Guide to the PDdB-Pfp Linker for Targeted Therapy of Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential application of the PDdB-Pfp linker in the development of Antibody-Drug Conjugates (ADCs) specifically designed to target and eliminate cancer stem cells (CSCs). While direct experimental data for a this compound-based ADC targeting CSCs is not yet publicly available, this document extrapolates from the known properties of its constituent parts—a disulfide-cleavable linker and a pentafluorophenyl (Pfp) ester for conjugation—and the established role of the transmembrane 4 L six family member 1 (TM4SF1) as a CSC marker.

Introduction: The Rationale for Targeting Cancer Stem Cells with a Cleavable Linker

Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor initiation, metastasis, and resistance to conventional therapies.[1] A promising strategy for eradicating CSCs is the use of ADCs, which leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to the target cell.[2]

The choice of linker in an ADC is critical for its efficacy and safety.[3] Cleavable linkers, such as those containing a disulfide bond, are designed to be stable in the bloodstream and release the payload specifically within the tumor microenvironment or inside the target cell.[4][] The higher concentration of reducing agents like glutathione (GSH) inside tumor cells compared to the extracellular space facilitates the cleavage of disulfide bonds, ensuring targeted drug release.

The this compound linker is a disulfide-containing linker activated with a pentafluorophenyl (Pfp) ester. The Pfp ester provides an efficient means of conjugating the linker to an antibody, as it is less susceptible to hydrolysis than commonly used N-hydroxysuccinimide (NHS) esters. This guide will explore the hypothetical application of a this compound linker in an ADC targeting the CSC marker TM4SF1.

The Target: TM4SF1 as a Cancer Stem Cell Marker

Transmembrane 4 L six family member 1 (TM4SF1) is a cell surface protein that is highly expressed in various cancers and has been identified as a marker for CSCs. Its expression is correlated with poor prognosis and the promotion of cancer stemness.

Key Characteristics of TM4SF1 in Cancer Stem Cells:

  • Promotion of Stemness: TM4SF1 has been shown to promote the self-renewal and tumorigenicity of cancer stem-like cells.

  • Involvement in Key Signaling Pathways: TM4SF1 is implicated in the Wnt/β-catenin/SOX2 signaling pathway, which is crucial for maintaining cancer stem cell properties.

  • Role in Epithelial-to-Mesenchymal Transition (EMT): TM4SF1 promotes EMT, a process linked to the acquisition of stem-like characteristics.

  • Tumor-Specific Expression: TM4SF1 is highly expressed on cancer cells, including CSCs, with limited expression in normal tissues, making it an attractive target for ADC therapy.

Quantitative Data on TM4SF1 and Cancer Stemness

The following table summarizes key quantitative findings related to TM4SF1 and its role in cancer stem cells.

ParameterCell Line(s)FindingReference
Sphere Formation SW480, LoVo (Colorectal Cancer)Knockdown of TM4SF1 significantly decreased tumorsphere formation.
CSC Marker Expression HuCCT-1 (Cholangiocarcinoma)Knockdown of TM4SF1 led to a decrease in the expression of CSC markers CD24 and Prom1 (CD133).
Tumor Initiation MDA-MB-231 (Breast Cancer)TM4SF1-high cells exhibited a higher tumor-initiating cell frequency in vivo.
EMT Marker Expression SW480, LoVo (Colorectal Cancer)TM4SF1 silencing inhibited the expression of EMT markers.

The Linker: this compound Chemistry and Mechanism of Action

The this compound linker is a cleavable linker system designed for ADCs. It consists of two key components: a disulfide bond for payload release and a pentafluorophenyl (Pfp) ester for antibody conjugation.

  • Disulfide Bond: This bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, where glutathione concentrations are significantly higher. This differential stability allows for the targeted release of the cytotoxic payload.

  • Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the lysine residues on a monoclonal antibody. Pfp esters are known for their higher resistance to hydrolysis compared to NHS esters, leading to more efficient conjugation reactions.

Proposed Mechanism of Action of a TM4SF1-Targeted ADC with this compound Linker

cluster_bloodstream Systemic Circulation (Stable) cluster_tumor Tumor Microenvironment & Cell cluster_binding 1. Binding & Internalization cluster_release 2. Payload Release cluster_action 3. Cytotoxic Action ADC TM4SF1-ADC (this compound Linker Intact) TM4SF1 TM4SF1 Receptor (on CSC) ADC->TM4SF1 Binding Endosome Endosome TM4SF1->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Disulfide Cleavage (High GSH) Apoptosis CSC Apoptosis Payload->Apoptosis Induces Cell Death GSH Glutathione (GSH) GSH->Lysosome

Caption: Proposed mechanism of a TM4SF1-targeting ADC with a this compound linker.

Experimental Protocols

This section outlines the key experimental methodologies for the development and evaluation of a hypothetical TM4SF1-targeting ADC utilizing a this compound linker.

Conjugation of this compound-Payload to Anti-TM4SF1 Antibody

This protocol is adapted from general procedures for Pfp ester conjugations.

Materials:

  • Anti-TM4SF1 monoclonal antibody

  • This compound activated payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the anti-TM4SF1 antibody in an amine-free buffer such as PBS at a concentration of 2-10 mg/mL.

  • Linker-Payload Preparation: Immediately before use, dissolve the this compound-payload in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized, typically ranging from 3:1 to 10:1.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove unconjugated linker-payload and organic solvent using a desalting column or dialysis against PBS.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.

In Vitro Evaluation of ADC Efficacy Against Cancer Stem Cells

Cell Culture:

  • Culture TM4SF1-positive cancer cell lines known to contain a CSC population (e.g., SW480, MDA-MB-231).

Sphere Formation Assay:

  • Plate single cells in ultra-low attachment plates with serum-free media supplemented with growth factors (e.g., EGF, bFGF).

  • Treat the cells with varying concentrations of the TM4SF1-ADC, a non-targeting control ADC, and free payload.

  • After 7-14 days, count the number and measure the size of the spheres (tumorspheres). A reduction in sphere formation indicates targeting of CSCs.

CSC Marker Analysis by Flow Cytometry:

  • Treat cancer cells with the TM4SF1-ADC for a defined period.

  • Stain the cells with fluorescently labeled antibodies against CSC markers (e.g., CD44, CD133, ALDH activity).

  • Analyze the percentage of CSCs in the treated versus control groups using flow cytometry.

In Vivo Evaluation of ADC Efficacy

Xenograft Model:

  • Implant TM4SF1-positive tumor cells into immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, TM4SF1-ADC, control ADC).

  • Administer the treatments intravenously.

  • Monitor tumor volume and body weight over time.

  • At the end of the study, tumors can be excised for histological and molecular analysis to assess the reduction in the CSC population.

Signaling Pathways and Visualizations

TM4SF1-Mediated Signaling in Cancer Stem Cells

TM4SF1 is known to promote cancer stemness through the Wnt/β-catenin/SOX2 signaling pathway. An ADC targeting TM4SF1 would aim to disrupt this pathway by eliminating the TM4SF1-positive CSCs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TM4SF1 TM4SF1 Wnt_Ligand Wnt Ligand beta_catenin β-catenin TM4SF1->beta_catenin Activation Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP LRP5/6 Wnt_Ligand->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin Phosphorylation & Degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation cMyc c-Myc TCF_LEF->cMyc Transcription SOX2 SOX2 Stemness Cancer Stemness (Self-renewal, Proliferation) SOX2->Stemness cMyc->SOX2 Binds to Promoter

Caption: TM4SF1-activated Wnt/β-catenin/SOX2 signaling pathway in CSCs.

Experimental Workflow for ADC Development and Evaluation

cluster_dev 1. ADC Development cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Ab_Selection Anti-TM4SF1 Antibody Selection Conjugation Conjugation & Purification Ab_Selection->Conjugation Linker_Synth This compound-Payload Synthesis Linker_Synth->Conjugation Characterization DAR & Stability Analysis Conjugation->Characterization Sphere_Assay Sphere Formation Assay Characterization->Sphere_Assay Flow_Cytometry CSC Marker Flow Cytometry Characterization->Flow_Cytometry Cytotoxicity Cytotoxicity Assay (TM4SF1+ vs TM4SF1-) Characterization->Cytotoxicity Xenograft CSC Xenograft Model Flow_Cytometry->Xenograft Efficacy Tumor Growth Inhibition Toxicity Toxicity Assessment

Caption: Workflow for the development and evaluation of a TM4SF1-targeting ADC.

Conclusion

The this compound linker represents a promising technology for the development of next-generation ADCs. Its disulfide-based cleavability makes it suitable for targeting the high-glutathione environment of tumor cells, while the Pfp ester allows for efficient and stable conjugation to antibodies. When combined with an antibody targeting a well-validated cancer stem cell marker like TM4SF1, a this compound-based ADC has the potential to selectively eliminate the CSC population, thereby addressing a key driver of tumor recurrence and therapy resistance. Further preclinical studies are warranted to validate this therapeutic concept.

References

An In-Depth Technical Guide to Extracellular Cleavage Mechanisms for ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extracellular cleavage mechanisms of Antibody-Drug Conjugate (ADC) linkers, with a particular focus on disulfide-containing linkers as exemplified by the well-characterized SPDB linker. The document details the underlying biochemical principles, presents quantitative data on linker stability and cleavage, outlines detailed experimental protocols for their evaluation, and provides visualizations of the key pathways and workflows.

Introduction to Extracellularly Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. While many ADCs are designed for intracellular payload release following internalization, there is a growing interest in linkers that can be cleaved extracellularly within the tumor microenvironment (TME).[1][2]

Extracellular cleavage offers several potential advantages, including the ability to target non-internalizing antigens and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[1] Key characteristics of the TME that can be exploited for linker cleavage include the presence of specific enzymes and a reductive environment.

The PDdB-Pfp Linker: A Disulfide-Based Approach

The this compound linker is a cleavable ADC linker characterized by a disulfide bond and a pentafluorophenyl (Pfp) ester group. The disulfide bond serves as the cleavable moiety, while the Pfp ester is a reactive group used for conjugation to the antibody, typically by forming a stable amide bond with lysine residues.

The core of the this compound linker's functionality lies in its disulfide bond, which can be cleaved under reducing conditions. This makes it susceptible to the reductive environment of the TME.

Extracellular Cleavage Mechanism of Disulfide Linkers

The primary mechanism for the extracellular cleavage of disulfide-containing linkers is reduction. The TME is known to have a higher concentration of reducing agents, such as glutathione (GSH), compared to the systemic circulation.[3] Additionally, certain enzymes present in the TME can facilitate the cleavage of disulfide bonds.

Glutathione-Mediated Cleavage

Glutathione is a tripeptide that plays a crucial role in maintaining the redox balance within cells and in the extracellular space. The concentration of GSH is significantly elevated in the TME of many solid tumors. This differential in GSH concentration forms the basis for the selective cleavage of disulfide linkers in the vicinity of the tumor.[3]

The cleavage of a disulfide bond by GSH involves a thiol-disulfide exchange reaction, resulting in the release of the payload.

Enzymatic Cleavage

In addition to direct reduction by small molecules like GSH, enzymes such as thioredoxin (Trx) and glutaredoxin (Grx) can also catalyze the cleavage of disulfide bonds. These enzymes are often overexpressed in cancer cells and can be secreted into the TME, contributing to the extracellular cleavage of disulfide-linked ADCs.

Quantitative Analysis of Disulfide Linker Cleavage: A Case Study with SPDB-DM4

Due to the limited availability of specific quantitative data for the this compound linker in the public domain, this guide will use the well-characterized SPDB-DM4 ADC as a representative example of a disulfide-containing linker system. SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) is a linker that connects the maytansinoid payload DM4 to an antibody via a disulfide bond.

Table 1: Plasma Stability of SPDB-DM4 ADC

SpeciesIncubation Time (days)% Intact ADC RemainingReference
Human7>90%
Rat7~25%
Mouse6Variable, payload dependent

Table 2: Glutathione-Mediated Cleavage of a Disulfide-Linked Payload

Glutathione ConcentrationIncubation Time (hours)% Payload ReleaseReference
10 mM1>50%
10 mM24>90%
0 mM (Control)24<5%

Note: The data presented are compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the extracellular cleavage of disulfide-containing ADC linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma from different species.

Materials:

  • Test ADC (e.g., SPDB-DM4)

  • Plasma (human, rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • Enzymatic cleavage solution (e.g., for linkers requiring enzymatic release for analysis)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Capture the ADC from the plasma samples using Protein A magnetic beads.

  • For linkers that are not directly cleaved in plasma but where payload release is the readout, perform an enzymatic cleavage step to release the payload from the captured ADC.

  • Quantify the amount of released payload using a validated LC-MS/MS method.

  • Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.

In Vitro Tumor Microenvironment Model Assay

Objective: To evaluate ADC linker cleavage in a simulated tumor microenvironment. 3D tumor spheroid models are often used for this purpose as they can better mimic the in vivo TME compared to 2D cell cultures.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., BT474)

  • Ultra-low attachment plates

  • Cell culture medium

  • Test ADC

  • Glutathione (optional, to supplement the TME)

  • LC-MS/MS system

Procedure:

  • Seed cancer cells in ultra-low attachment plates to allow for spheroid formation over 72 hours.

  • Treat the spheroids with the ADC at a relevant concentration.

  • (Optional) Supplement the cell culture medium with a physiologically relevant concentration of glutathione.

  • Collect the conditioned medium at various time points.

  • Analyze the conditioned medium for the presence of released payload using LC-MS/MS.

  • The spheroids can also be collected, lysed, and analyzed for internalized payload.

Visualizations

Signaling Pathway for Glutathione-Mediated Cleavage

ADC ADC with Disulfide Linker Cleavage Thiol-Disulfide Exchange ADC->Cleavage GSH Glutathione (GSH) (High concentration in TME) GSH->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Antibody Antibody Cleavage->Antibody

Caption: Glutathione-mediated cleavage of a disulfide ADC linker.

Experimental Workflow for In Vitro Plasma Stability Assay

start Start: ADC Incubation in Plasma sampling Time-Point Sampling start->sampling capture ADC Capture (Protein A beads) sampling->capture cleavage Enzymatic Linker Cleavage (for analysis) capture->cleavage analysis LC-MS/MS Analysis cleavage->analysis end End: Determine % Intact ADC analysis->end

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

The extracellular cleavage of ADC linkers represents a promising strategy in the development of targeted cancer therapies. Disulfide-containing linkers, such as this compound and SPDB, are designed to be cleaved in the reductive tumor microenvironment, offering a mechanism for targeted payload release. The quantitative analysis of linker stability and cleavage, through well-defined experimental protocols, is essential for the preclinical evaluation and optimization of these ADCs. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and application of this important class of ADC linkers.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of PDdB-Pfp to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. This document provides a detailed protocol for the conjugation of PDdB-Pfp, a cleavable disulfide-containing linker, to a monoclonal antibody.

The this compound linker features a pentafluorophenyl (PFP) ester, which is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody. The pyridyl disulfide group within the linker structure allows for the cleavage of the linker and release of the payload in the reducing environment of the intracellular space. This targeted release mechanism is a key feature of modern ADC design.

These application notes provide a comprehensive, step-by-step guide for the conjugation of this compound to a monoclonal antibody, including methods for purification and characterization of the resulting ADC.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCat. No.Notes
Monoclonal Antibody (mAb)--≥ 2 mg/mL in a suitable buffer
This compoundVariouse.g., HY-129372 (MCE)Store at -20°C with desiccant
Reaction BufferVarious-100 mM Sodium Carbonate, pH 8.5
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Or other suitable organic solvent
Desalting ColumnsThermo Fisher89882Zeba™ Spin Desalting Columns, 7K MWCO
Purification Buffer--Phosphate-Buffered Saline (PBS), pH 7.4
Hydrophobic Interaction Chromatography (HIC) ColumnVarious-e.g., TSKgel Butyl-NPR
Size Exclusion Chromatography (SEC) ColumnVarious-e.g., TSKgel G3000SWxl
Table 2: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended ValueExpected Outcome/Notes
Molar Ratio (this compound : mAb) 5:1 to 15:1Higher ratios may lead to higher DAR but also increased aggregation. Optimization is recommended.
Reaction Time 1 hourCan be extended to 2-4 hours if conjugation is inefficient.
Reaction Temperature Room Temperature (20-25°C)Incubation at 4°C overnight is an alternative for sensitive antibodies.
Drug-to-Antibody Ratio (DAR) 2 - 8The average number of drug-linker molecules per antibody. This is a critical quality attribute.[1]
Conjugation Efficiency > 90%Percentage of antibody that is conjugated with at least one drug-linker.
Purity (by SEC) > 95%Monomer content of the final ADC.

Experimental Protocols

I. Preparation of Reagents
  • Monoclonal Antibody Preparation:

    • The monoclonal antibody should be at a concentration of ≥ 2 mg/mL.

    • The antibody must be in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

    • Use a desalting column to exchange the antibody into the Reaction Buffer (100 mM Sodium Carbonate, pH 8.5).

  • This compound Solution Preparation:

    • This compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.[]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

II. Conjugation of this compound to the Monoclonal Antibody
  • Add the prepared monoclonal antibody solution to a reaction tube.

  • While gently vortexing, add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1). The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

III. Purification of the Antibody-Drug Conjugate
  • Removal of Unreacted this compound:

    • Following the incubation, remove the unreacted this compound and organic solvent using a desalting column.

    • Equilibrate the desalting column with Purification Buffer (PBS, pH 7.4).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • Collect the purified ADC in the eluate.

  • Purification by Chromatography (Optional but Recommended):

    • For a more highly purified and characterized ADC, further purification by chromatography is recommended.

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs). The hydrophobicity of the ADC increases with the number of conjugated drug-linkers.

    • Size Exclusion Chromatography (SEC): SEC is used to remove any high molecular weight aggregates that may have formed during the conjugation process.

IV. Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR):

    • The DAR is a critical quality attribute of an ADC and can be determined by several methods.[1]

    • UV-Vis Spectroscopy: This method requires that the drug-linker has a distinct UV-Vis absorbance from the antibody. By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a more accurate determination of the DAR and the distribution of different drug-loaded species.

  • Analysis of Purity and Aggregation:

    • Size Exclusion Chromatography (SEC) is the standard method for determining the purity of the ADC and quantifying the amount of high molecular weight aggregates.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (in amine-free buffer, pH 8.5) reaction Incubate mAb and this compound (1 hr, Room Temperature) mAb->reaction PDdB_Pfp This compound (dissolved in DMSO) PDdB_Pfp->reaction desalting Desalting Column (remove unreacted linker) reaction->desalting hic HIC (separate by DAR) desalting->hic sec_purify SEC (remove aggregates) hic->sec_purify dar DAR Determination (UV-Vis, MS) sec_purify->dar sec_char Purity & Aggregation (SEC) sec_purify->sec_char

Caption: Experimental workflow for this compound conjugation to a monoclonal antibody.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Disulfide Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of action for an ADC with a cleavable linker.

References

Application Notes and Protocols for PDdB-Pfp in ADC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component influencing the stability, efficacy, and safety of the ADC. PDdB-Pfp is a novel, cleavable linker that offers distinct advantages in ADC development. It features a disulfide bond, designed for intracellular cleavage in the reducing environment of the cell, and a pentafluorophenyl (Pfp) ester, which facilitates efficient and stable amide bond formation with amine groups on the antibody, primarily the lysine residues.

These application notes provide a comprehensive, step-by-step guide for the utilization of the this compound linker in the synthesis of antibody-drug conjugates. This document outlines the necessary materials, detailed experimental protocols for conjugation, purification, and characterization, and includes quantitative data to guide researchers in achieving optimal and reproducible results.

Principle of this compound Conjugation

The synthesis of an ADC using the this compound linker is a two-step process. First, the cytotoxic payload is functionalized with the this compound linker. This "drug-linker" complex is then conjugated to the monoclonal antibody. The Pfp ester of the drug-linker is a highly reactive leaving group that readily reacts with the primary amine groups on the lysine residues of the antibody to form a stable amide bond. The disulfide bond within the linker remains intact during this process, ensuring the payload is securely attached to the antibody in systemic circulation. Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved by intracellular reducing agents such as glutathione, releasing the cytotoxic payload in its active form.

The logical workflow for ADC synthesis using this compound is depicted below.

cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis cluster_2 Purification & Characterization Drug Drug Drug_Linker Drug-PDdB-Pfp Conjugate Drug->Drug_Linker Activation This compound This compound This compound->Drug_Linker ADC_Crude Crude ADC Drug_Linker->ADC_Crude Conjugation Antibody Antibody Antibody->ADC_Crude Purification Purification ADC_Crude->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, etc.) Pure_ADC->Characterization

Figure 1: Overall workflow for ADC synthesis using the this compound linker.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Conjugation of this compound-Payload to Antibody

This protocol describes the conjugation of a pre-synthesized drug-linker complex (Payload-PDdB-Pfp) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Payload-PDdB-Pfp dissolved in an organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.

  • Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer using a desalting column or dialysis cassette to a final concentration of 5 mg/mL.

    • Ensure the antibody solution is free of any amine-containing substances that could compete with the conjugation reaction.

  • Conjugation Reaction:

    • Warm the antibody solution and the Payload-PDdB-Pfp solution to room temperature.

    • Add the Payload-PDdB-Pfp solution to the antibody solution with gentle mixing. A typical starting molar excess of the drug-linker to the antibody is 5 to 10-fold. The optimal ratio should be determined empirically for each specific antibody and payload to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Alternatively, the reaction can be performed at 4°C for 16-24 hours.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted Pfp esters.

    • Incubate for 30 minutes at room temperature.

The experimental workflow for the conjugation step is illustrated below.

Start Start: Antibody in Conjugation Buffer Add_Linker Add Payload-PDdB-Pfp (5-10 molar excess) Start->Add_Linker Incubate Incubate: Room Temp, 2-4h or 4°C, 16-24h Add_Linker->Incubate Quench Quench with Tris-HCl Incubate->Quench End End: Crude ADC Mixture Quench->End Conjugation Conjugation Reaction (Protocol 1) Purification Purification (SEC) (Protocol 2) Conjugation->Purification Characterization DAR Determination (HIC) (Protocol 3) Purification->Characterization Result Average DAR and Distribution Profile Characterization->Result

Application Notes and Protocols for PDdB-Pfp Conjugation to Cysteine Residues on Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the conjugation of payloads to cysteine residues on antibodies using the cleavable linker, PDdB-Pfp.

This compound is a cleavable linker that contains a pyridyldithio moiety, which reacts with free thiol groups on cysteine residues of an antibody. This linker is designed to be stable in circulation and to release the cytotoxic payload within the tumor microenvironment or inside the target cell where the concentration of reducing agents like glutathione is high[1]. The pentafluorophenyl (Pfp) ester group of the linker is a reactive leaving group for the attachment of the cytotoxic payload to the linker before conjugation to the antibody. ADCs utilizing linkers that target the transmembrane protein TM4SF1 have shown promise in preclinical studies[2][3][4][5].

These notes provide a comprehensive guide, including experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and the targeted signaling pathway.

Data Summary

Quantitative data from representative antibody-drug conjugation experiments are summarized in the tables below. These tables provide a clear comparison of key parameters for ADC characterization.

Table 1: Antibody Reduction and Thiol-to-Antibody Ratio (TAR)

AntibodyReducing AgentMolar Excess of Reducing AgentIncubation Time (min)Incubation Temperature (°C)Thiol-to-Antibody Ratio (TAR)
IgG1TCEP1060373.8
IgG1DTT1030374.1
Engineered mAb (with 2 extra Cys)TCEP560371.9

Table 2: ADC Conjugation and Characterization

AntibodyLinker-PayloadMolar Excess of Linker-PayloadReaction Time (h)Drug-to-Antibody Ratio (DAR)Conjugation Efficiency (%)Monomer Content (%)
Reduced IgG1 (TAR ~4)PDdB-Payload523.587.5>95
Engineered mAb (TAR ~2)PDdB-Payload321.890>98
Anti-TM4SF1 mAbAGX101 (site-specific)N/AN/A2.0>95>99

Note: Data for PDdB-Payload is representative and based on typical cysteine conjugation results. Data for AGX101 is based on published information.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.4.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Prepare the antibody solution in the reaction buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • Add the desired molar excess of the reducing agent to the antibody solution. For partial reduction of an IgG1 to achieve a DAR of ~4, a 10-fold molar excess of TCEP is a good starting point.

  • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody (Thiol-to-Antibody Ratio, TAR) using Ellman's reagent (DTNB) assay.

Protocol 2: this compound Conjugation to Reduced Antibody

This protocol outlines the conjugation of a PDdB-activated payload to the free thiol groups of the reduced antibody.

Materials:

  • Reduced antibody with a known TAR.

  • This compound linker-payload conjugate dissolved in an organic solvent like Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.4.

  • Quenching solution: N-acetylcysteine or cysteine in reaction buffer.

Procedure:

  • Cool the reduced antibody solution to 4°C.

  • Add the this compound linker-payload solution to the antibody solution with gentle mixing. A 3-5 fold molar excess of the linker-payload over the available thiol groups is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction mixture at 4°C for 2-4 hours. The reaction can be monitored by analyzing aliquots over time.

  • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution (e.g., 20-fold molar excess over the linker-payload) to cap any unreacted pyridyldithio groups.

  • Incubate for an additional 30 minutes at 4°C.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated antibody, excess linker-payload, and aggregates.

Materials:

  • Crude ADC reaction mixture.

  • Purification Buffers for Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).

    • HIC Buffer A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

    • HIC Buffer B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

    • SEC Buffer: PBS, pH 7.4.

  • HIC and SEC columns.

Procedure:

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column with HIC Buffer A.

    • Load the crude ADC mixture onto the column.

    • Wash the column with HIC Buffer A to remove unbound species.

    • Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B. Species will elute in order of increasing hydrophobicity, which generally corresponds to an increasing Drug-to-Antibody Ratio (DAR).

    • Collect fractions containing the desired DAR species.

  • Size Exclusion Chromatography (SEC):

    • Pool the desired fractions from HIC and concentrate if necessary.

    • Equilibrate the SEC column with SEC Buffer.

    • Load the concentrated ADC solution onto the column.

    • Elute with SEC Buffer. The monomeric ADC will elute as a single major peak, separated from high molecular weight aggregates and low molecular weight impurities.

    • Collect the monomeric ADC peak.

  • Buffer Exchange and Formulation:

    • Buffer exchange the purified ADC into a suitable formulation buffer using diafiltration or desalting columns.

    • Sterile filter the final ADC product.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol describes the analytical methods to characterize the purified ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): As described in the purification protocol, HIC can be used to separate and quantify the different DAR species. The average DAR is calculated from the peak areas of the different species.

    • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload, the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.

  • Analysis of Aggregates and Fragments:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the levels of high molecular weight aggregates and low molecular weight fragments.

  • Confirmation of Conjugation:

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can confirm the conjugation and provide information on the distribution of different DAR species.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Incubation reducing_agent Reducing Agent (TCEP/DTT) reducing_agent->mAb crude_ADC Crude ADC Mixture reduced_mAb->crude_ADC Reaction linker_payload This compound-Payload linker_payload->reduced_mAb HIC Hydrophobic Interaction Chromatography (HIC) crude_ADC->HIC SEC Size Exclusion Chromatography (SEC) HIC->SEC purified_ADC Purified ADC SEC->purified_ADC DAR DAR Determination (HIC, UV/Vis) purified_ADC->DAR Purity Purity & Aggregation (SEC) purified_ADC->Purity Confirmation Confirmation (MS) purified_ADC->Confirmation

Caption: Experimental workflow for ADC production.

TM4SF1_signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Payload Release cluster_cellular_effects Cellular Effects cluster_pathway_inhibition Inhibition of TM4SF1 Pro-Tumorigenic Signaling ADC Anti-TM4SF1 ADC TM4SF1 TM4SF1 Receptor ADC->TM4SF1 Binding ADC->TM4SF1 Inhibition Endosome Endosome TM4SF1->Endosome Internalization Angiogenesis Angiogenesis TM4SF1->Angiogenesis Promotes Invasion Invasion TM4SF1->Invasion Promotes Metastasis Metastasis TM4SF1->Metastasis Promotes Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage (e.g., by Glutathione) Microtubule Microtubule Disruption Payload->Microtubule DNA_damage DNA Damage Payload->DNA_damage Apoptosis Apoptosis / Cell Death Microtubule->Apoptosis DNA_damage->Apoptosis

Caption: TM4SF1-targeted ADC mechanism of action.

References

Application Note: Conjugation of Amine-Containing Cytotoxic Payloads to Pfp Ester-Activated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific linker "PDdB-Pfp" is not found in publicly available scientific literature. This document provides a generalized protocol based on the well-established chemistry of pentafluorophenyl (Pfp) esters, which are commonly used in bioconjugation. It is assumed that "this compound" is a linker activated with a Pfp ester group for reaction with an amine-functionalized cytotoxic payload. Users must adapt this protocol based on the specific properties of their linker and payload.

Introduction

The construction of Antibody-Drug Conjugates (ADCs) requires the precise and stable attachment of a potent cytotoxic payload to a linker. Pentafluorophenyl (Pfp) esters are highly efficient activating groups for this purpose. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary or secondary amines on a cytotoxic drug.[1] This reaction forms a stable and robust amide bond.

Pfp esters offer significant advantages over other active esters, such as N-hydroxysuccinimide (NHS) esters, including greater stability towards hydrolysis in aqueous media and faster reaction kinetics with amines.[1][2] This increased stability allows for more efficient conjugation reactions, reducing the required excess of the linker-payload construct and simplifying purification.[3][4] This protocol outlines the methodology for conjugating an amine-containing cytotoxic payload to a generic Pfp ester-activated linker.

Reaction Principle and Workflow

The fundamental reaction involves the nucleophilic acyl substitution where the amine group of the cytotoxic payload attacks the carbonyl carbon of the Pfp ester. The pentafluorophenolate anion is an excellent leaving group, facilitating the rapid formation of a stable amide bond.

General Reaction Scheme

Reaction_Scheme Payload Payload-NH₂ (Amine-containing Cytotoxic Payload) Conjugate Payload-NH-C(O)-Linker-PDdB (Stable Amide Bond) Payload->Conjugate + Linker-Pfp Linker PDdB-Linker-C(O)O-Pfp (Pfp Ester-Activated Linker) Byproduct HO-Pfp (Pentafluorophenol)

Caption: General reaction scheme for conjugating an amine-payload to a Pfp ester-linker.

Experimental Workflow Overview

The overall process involves careful reagent preparation, a controlled conjugation reaction, in-process monitoring, and rigorous purification and characterization of the final product.

Caption: High-level workflow for the synthesis and isolation of the linker-payload conjugate.

Experimental Protocol

This protocol provides a starting point for the conjugation. Optimal conditions, including stoichiometry, temperature, and reaction time, may vary and should be determined empirically.

Materials and Equipment
  • Reagents:

    • This compound Linker (Assumed structure with one Pfp ester reactive site)

    • Amine-containing cytotoxic payload (e.g., MMAE-amine derivative)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • N,N-Diisopropylethylamine (DIPEA) (Optional, mild base)

    • Acetonitrile (ACN), HPLC-grade

    • Water, HPLC-grade

    • Trifluoroacetic acid (TFA) or Formic Acid (for HPLC)

  • Equipment:

    • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

    • Lyophilizer (Freeze-dryer)

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Nitrogen or Argon)

    • Analytical balance

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reagent Preparation:

    • Bring all reagents to room temperature before opening to prevent moisture condensation, as Pfp esters are moisture-sensitive.

    • Prepare a 10 mg/mL stock solution of the this compound Linker in anhydrous DMF.

    • Prepare a 10 mg/mL stock solution of the amine-containing cytotoxic payload in anhydrous DMF.

    • Note: Do not prepare stock solutions for long-term storage, as the Pfp ester will hydrolyze over time.

  • Conjugation Reaction:

    • In a clean, dry vial under an inert atmosphere (e.g., nitrogen), add the desired amount of the cytotoxic payload stock solution.

    • Add 1.2 molar equivalents of the this compound Linker stock solution to the vial while stirring. A slight excess of the Pfp ester helps drive the reaction to completion.

    • If the payload's amine is protonated (e.g., as a salt), consider adding 1.5 equivalents of a non-nucleophilic base like DIPEA to facilitate the reaction.

    • Allow the reaction to proceed at room temperature (20–25°C) for 2-4 hours.

  • Reaction Monitoring:

    • After 2 hours, take a small aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase (e.g., 50:50 ACN:Water) and analyze by analytical HPLC-UV.

    • Monitor the consumption of the payload starting material and the formation of the new, higher molecular weight product peak. The reaction is considered complete when >95% of the limiting reagent has been consumed.

  • Purification:

    • Once the reaction is complete, dilute the entire reaction mixture with the HPLC mobile phase A.

    • Purify the linker-payload conjugate using a preparative reverse-phase HPLC system with a C18 column.

    • Use a gradient such as 10-90% Acetonitrile in Water (with 0.1% TFA or Formic Acid) over 30 minutes.

    • Collect fractions corresponding to the main product peak, identified by its retention time from the analytical run.

  • Characterization and Isolation:

    • Analyze the collected pure fractions using LC-MS to confirm the molecular weight of the desired linker-payload conjugate.

    • Pool the pure fractions and freeze them at -80°C.

    • Lyophilize the frozen solution to obtain the final product as a dry, stable powder.

    • Store the final product at -20°C or -80°C under dessicated conditions.

Data Presentation

The following tables represent expected outcomes from a successful conjugation experiment.

Table 1: Reaction Parameters and Outcomes

Parameter Value Notes
Payload (MMAE-NH₂) MW 731.5 g/mol Example payload
This compound Linker MW 550.3 g/mol Hypothetical MW
Payload:Linker Molar Ratio 1 : 1.2
Reaction Time 3 hours Monitored by HPLC
Conversion Rate >98% Based on payload consumption
Purification Method Prep RP-HPLC C18 column

| Final Yield | 75% | Isolated, lyophilized product |

Table 2: Characterization Data

Analysis Expected Result Observed Result Status
LC-MS (ESI+)
Expected Mass [M+H]⁺ 1114.8 Da 1114.9 Da ✅ Pass
Analytical HPLC
Purity @ 254 nm >95% 98.2% ✅ Pass

| Retention Time | 15.8 min | 15.9 min | ✅ Pass |

References

Application Notes & Protocols: In Vitro Cleavage of Disulfide-Containing Pfp Ester ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The PDdB-Pfp linker is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs)[1][][3][4]. Structurally, it contains a disulfide bond, making it susceptible to cleavage by reducing agents, and a pentafluorophenyl (Pfp) ester, an active ester used for conjugation to amine groups on biomolecules[]. Pfp esters are known for being less susceptible to spontaneous hydrolysis compared to other active esters like NHS esters, providing greater stability during conjugation reactions.

This document provides detailed protocols for the in vitro cleavage of the disulfide bond within linkers like this compound. The primary mechanism for cleaving this type of linker is through reduction of the disulfide bond, mimicking the intracellular environment where concentrations of reducing agents like glutathione (GSH) are high. The protocols outlined below describe chemical cleavage using common reducing agents.

2. Principle of Cleavage

The core of the this compound linker's cleavable functionality lies in its disulfide bond (-S-S-). This bond is stable in the systemic circulation but can be rapidly reduced by thiol-containing molecules such as glutathione (GSH) or dithiothreitol (DTT). This reduction cleaves the linker, releasing the conjugated payload. In an in vitro setting, this process can be replicated by incubating the ADC with a suitable reducing agent in a controlled buffer system.

Proposed Cleavage Mechanism

The diagram below illustrates the reductive cleavage of a disulfide linker by a thiol-containing agent like Glutathione (GSH).

cluster_0 Reductive Cleavage of Disulfide Linker ADC Antibody-S-S-Drug (PDdB Linker) Cleaved_Ab Cleaved Antibody-SH ADC->Cleaved_Ab Reduction Released_Drug Released Drug-SH ADC->Released_Drug Reduction GSH 2x Glutathione (GSH) GSH->ADC donates e- GSSG Oxidized Glutathione (GSSG) GSH->GSSG is oxidized

Caption: Reductive cleavage of a disulfide linker by Glutathione (GSH).

Experimental Workflow

The general workflow for conducting an in vitro cleavage assay involves preparation of the ADC and reagents, incubation under controlled conditions, quenching the reaction, and analyzing the products to quantify the extent of cleavage.

start Start prep_reagents Prepare ADC and Reducing Agent Solutions start->prep_reagents incubation Incubate Mixture (e.g., 37°C) prep_reagents->incubation sampling Take Time-Point Samples incubation->sampling quenching Quench Reaction (e.g., with NEM) sampling->quenching analysis Analyze Samples (HPLC, LC-MS) quenching->analysis end End analysis->end

Caption: General experimental workflow for in vitro linker cleavage assay.

Protocol 1: Cleavage via Dithiothreitol (DTT)

This protocol uses DTT, a strong reducing agent, to achieve rapid and complete cleavage of the disulfide bond.

A. Materials and Reagents

  • ADC conjugated via this compound linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • N-Ethylmaleimide (NEM) for quenching

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Analytical instruments: HPLC or LC-MS system

B. Experimental Procedure

  • Prepare ADC Solution: Dissolve the ADC in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare DTT Stock Solution: Prepare a 1 M DTT stock solution in deionized water. Prepare fresh before use.

  • Initiate Cleavage Reaction: In a microcentrifuge tube, add the ADC solution. Add DTT stock solution to achieve a final DTT concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at 37°C. For a time-course experiment, take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: To stop the cleavage reaction, add a 5-fold molar excess of NEM relative to DTT to each aliquot. Incubate for 15 minutes at room temperature. NEM caps unreacted thiol groups.

  • Sample Analysis: Analyze the samples by HPLC or LC-MS to separate and quantify the intact ADC, cleaved antibody, and released drug payload. A reverse-phase column is typically suitable for this analysis.

Protocol 2: Cleavage via Glutathione (GSH)

This protocol uses glutathione, a biologically relevant reducing agent, to simulate intracellular cleavage conditions.

A. Materials and Reagents

  • ADC conjugated via this compound linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Glutathione reduced (GSH)

  • N-Ethylmaleimide (NEM)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Analytical instruments: HPLC or LC-MS system

B. Experimental Procedure

  • Prepare ADC Solution: Dissolve the ADC in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare GSH Stock Solution: Prepare a 500 mM GSH stock solution in PBS (pH 7.4). Adjust the pH of the stock solution back to ~7.4 if necessary. Prepare fresh.

  • Initiate Cleavage Reaction: In a microcentrifuge tube, add the ADC solution. Add GSH stock solution to achieve a final concentration relevant to intracellular levels (e.g., 5 mM).

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots at desired time points (e.g., 0, 1, 2, 4, 8, 24 hours), as GSH-mediated cleavage is slower than DTT.

  • Quench Reaction: Add a 5-fold molar excess of NEM relative to GSH to each aliquot and incubate for 15 minutes at room temperature.

  • Sample Analysis: Analyze the samples by HPLC or LC-MS to monitor the disappearance of the intact ADC peak and the appearance of peaks corresponding to the cleaved products.

Data Presentation and Interpretation

The results from the cleavage assays should be tabulated to compare the efficiency under different conditions. The percentage of cleavage can be calculated from the peak areas obtained from HPLC or LC-MS analysis.

Table 1: Example Data for DTT-Mediated Cleavage of ADC

Time (minutes)Intact ADC (%)Cleaved Antibody (%)Released Drug (%)
010000
15455555
30109090
60<1>99>99
1200100100

Table 2: Example Data for GSH-Mediated Cleavage of ADC

Time (hours)Intact ADC (%)Cleaved Antibody (%)Released Drug (%)
010000
19288
2811919
4653535
8425858
24158585

Notes on Optimization:

  • Concentrations: The concentration of the reducing agent can be varied to modulate the rate of cleavage.

  • pH: While disulfide reduction is efficient at neutral pH, the stability of the payload and antibody should be considered.

  • Analysis: The choice of analytical method is critical. Hydrophobic Interaction Chromatography (HIC) can be used to analyze the intact and cleaved antibody forms, while Reverse Phase (RP-HPLC) is often used for analyzing the smaller, released drug payload. LC-MS provides definitive mass identification of all species.

References

Application Notes and Protocols: PDdB-Pfp for Targeted Drug Delivery to TM4SF1-Expressing Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Transmembrane 4 L six family member 1 (TM4SF1) is a cell-surface glycoprotein that is highly expressed in various human cancers, including pancreatic, breast, prostate, and ovarian cancers.[1][2] Its expression is often correlated with tumor progression, metastasis, and angiogenesis, making it an attractive target for cancer therapy.[1][2][3] TM4SF1 is present on both tumor cells and the endothelial cells of tumor-associated blood vessels, offering a dual-targeting opportunity.

PDdB-Pfp is a novel peptide-drug conjugate (PDC) designed for the targeted delivery of a potent cytotoxic agent to TM4SF1-expressing cells. It consists of three key components:

  • PDdB : A high-affinity peptide that selectively binds to the extracellular loop of the TM4SF1 protein.

  • Linker : A cleavable linker designed to be stable in circulation and release the payload upon internalization into the target cell.

  • Pfp : A cytotoxic payload that induces cell death upon release.

These application notes provide an overview of the mechanism of action of this compound, illustrative quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo research models.

Mechanism of Action

The targeted action of this compound begins with the specific binding of the PDdB peptide to TM4SF1 on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire conjugate. Once inside the cell, the linker is cleaved in the endosomal or lysosomal compartment, releasing the active Pfp payload into the cytoplasm. The released Pfp then exerts its cytotoxic effect, leading to apoptosis of the cancer cell.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDdB_Pfp This compound Conjugate TM4SF1 TM4SF1 Receptor PDdB_Pfp->TM4SF1 1. Binding Endosome Endosome TM4SF1->Endosome 2. Internalization Membrane Payload Released Pfp Payload Endosome->Payload 3. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 4. Cytotoxicity

Figure 1. Mechanism of action of this compound.

TM4SF1 Signaling Pathways

TM4SF1 is involved in multiple signaling pathways that promote cancer cell migration, invasion, and proliferation. It forms complexes with other cell surface proteins like integrins and discoidin domain receptor 1 (DDR1) to modulate downstream signaling. Key pathways influenced by TM4SF1 include the PI3K/AKT/mTOR pathway and the regulation of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during metastasis. By targeting TM4SF1, this compound not only delivers a cytotoxic payload but also has the potential to interfere with these pro-tumorigenic signaling cascades.

TM4SF1 TM4SF1 Integrins Integrins TM4SF1->Integrins DDR1 DDR1 TM4SF1->DDR1 MMPs MMP-2, MMP-9 TM4SF1->MMPs PI3K PI3K Integrins->PI3K DDR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration & Invasion MMPs->Migration

Figure 2. Simplified TM4SF1 signaling overview.

Quantitative Data

The following tables present illustrative data for the characterization of this compound.

Table 1: Binding Affinity of PDdB Peptide

Cell Line TM4SF1 Expression Dissociation Constant (Kd) (nM)
PANC-1 High 15.2 ± 2.1
SKOV3 High 20.5 ± 3.5
PC3 High 28.1 ± 4.0

| HEK293 | Negative | > 1000 |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line IC50 of this compound (nM) IC50 of Free Pfp (nM)
PANC-1 50.8 ± 6.3 45.2 ± 5.9
SKOV3 75.4 ± 8.1 68.9 ± 7.2
PC3 90.2 ± 9.5 85.6 ± 8.8

| HEK293 | > 2000 | 1850 ± 150 |

Table 3: In Vivo Antitumor Efficacy in PANC-1 Xenograft Model

Treatment Group (n=8) Dose (mg/kg, IV, qw) Tumor Volume Change (%) Body Weight Change (%)
Vehicle Control - +450 ± 55 +2.5 ± 1.0
Free Pfp 5 +280 ± 40 -15.2 ± 3.1

| this compound | 5 | -65 ± 15 | +1.5 ± 0.8 |

Table 4: Biodistribution of this compound in PANC-1 Xenograft Model (24h post-injection)

Organ This compound (%ID/g) Free Pfp (%ID/g)
Tumor 8.5 ± 1.2 1.2 ± 0.3
Liver 4.2 ± 0.8 5.5 ± 1.1
Spleen 2.1 ± 0.5 2.5 ± 0.6
Kidneys 1.5 ± 0.4 10.8 ± 2.2

| Lungs | 1.8 ± 0.3 | 2.1 ± 0.5 |

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the dose-dependent cytotoxic effect of this compound on tumor cells.

A 1. Seed cells in 96-well plates (5,000 cells/well) B 2. Incubate for 24h A->B C 3. Add serial dilutions of This compound, Free Pfp, or Vehicle B->C D 4. Incubate for 72h C->D E 5. Add viability reagent (e.g., MTT, CellTiter-Glo) D->E F 6. Incubate as per manufacturer's instructions E->F G 7. Read absorbance or luminescence on a plate reader F->G H 8. Calculate IC50 values G->H

Figure 3. Workflow for in vitro cytotoxicity assay.

Materials:

  • TM4SF1-positive (e.g., PANC-1) and TM4SF1-negative (e.g., HEK293) cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound, Free Pfp payload

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and the free Pfp payload in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assess cell viability using a suitable assay kit according to the manufacturer’s instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Xenograft Tumor Model and Efficacy Study

This protocol evaluates the antitumor activity of this compound in a mouse xenograft model.

A 1. Subcutaneously implant TM4SF1-positive tumor cells (e.g., PANC-1) into nude mice B 2. Monitor tumor growth until average volume reaches 100-150 mm³ A->B C 3. Randomize mice into treatment groups (Vehicle, Free Pfp, this compound) B->C D 4. Administer treatment intravenously (e.g., once weekly for 4 weeks) C->D E 5. Measure tumor volume and body weight twice weekly D->E F 6. Euthanize mice at the end of the study E->F G 7. Excise tumors for further analysis (optional) F->G

Figure 4. Workflow for in vivo efficacy study.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • TM4SF1-positive tumor cells (e.g., PANC-1)

  • Matrigel (optional)

  • Sterile PBS

  • This compound, Free Pfp payload, and vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously inject approximately 5 x 10^6 PANC-1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer the respective treatments (e.g., this compound at 5 mg/kg) via intravenous injection. A typical dosing schedule is once per week for 3-4 weeks.

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and potential further analysis (e.g., histology, western blotting).

  • Plot the mean tumor volume and body weight for each group over time to assess efficacy and toxicity.

Protocol 3: Biodistribution Study

This protocol determines the tissue distribution of the PDC compared to the free payload.

A 1. Establish xenograft tumors as in Protocol 2 B 2. Administer a single intravenous dose of This compound or Free Pfp A->B C 3. At predetermined time points (e.g., 24h), euthanize mice B->C D 4. Collect blood and harvest key organs (tumor, liver, spleen, kidneys, etc.) C->D E 5. Weigh the harvested tissues D->E F 6. Homogenize tissues and extract the compound E->F G 7. Quantify compound concentration using LC-MS/MS or a similar method F->G H 8. Calculate results as % Injected Dose per gram of tissue (%ID/g) G->H

Figure 5. Workflow for biodistribution study.

Materials:

  • Tumor-bearing mice (prepared as in Protocol 2)

  • This compound and Free Pfp

  • Surgical tools for dissection

  • Tubes for sample collection

  • Tissue homogenizer

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Use tumor-bearing mice with tumor volumes of approximately 150-200 mm³.

  • Administer a single IV dose of this compound or free Pfp to each mouse.

  • At a specified time point (e.g., 24 hours post-injection), euthanize the mice.

  • Collect blood via cardiac puncture and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Rinse the tissues in cold PBS, blot dry, and weigh them.

  • Homogenize the tissues in a suitable buffer.

  • Extract the drug from the tissue homogenates using an appropriate solvent precipitation or solid-phase extraction method.

  • Quantify the concentration of the payload in each tissue extract using a validated analytical method like LC-MS/MS.

  • Calculate the concentration as a percentage of the injected dose per gram of tissue (%ID/g).

References

In Vivo Application of Antibody-Drug Conjugates: A General Protocol for Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note on the PDdB-Pfp Linker: A comprehensive review of publicly available scientific literature and resources indicates that while "this compound" is described as a disulfide-containing, cleavable linker system for antibody-drug conjugates (ADCs), there are no specific preclinical in vivo studies published for ADCs utilizing this particular linker. The "Pfp" component refers to a pentafluorophenyl ester, which is an active ester used to facilitate the conjugation of the linker to the antibody, rather than being the cytotoxic payload itself.

Given the absence of specific data for this compound containing ADCs, this document provides a generalized, detailed application note and protocol for the in vivo evaluation of ADCs in mouse models. This guide is intended for researchers, scientists, and drug development professionals and can be adapted for the preclinical assessment of novel ADCs.

Application Notes

Antibody-drug conjugates are a promising class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby increasing efficacy while minimizing systemic toxicity. The in vivo evaluation of ADCs in relevant mouse models is a critical step in the preclinical development pipeline to assess their anti-tumor activity, tolerability, and pharmacokinetic properties.

The general mechanism of action for an ADC involves the antibody binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the cytotoxic payload is released from the antibody through the cleavage of the linker, leading to cell death. The choice of the mouse model (e.g., xenograft or syngeneic), the target antigen expression on the tumor cells, and the stability of the ADC in circulation are all critical factors for a successful in vivo study.

Generalized In Vivo ADC Efficacy Study Protocol

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft mouse model.

Materials and Reagents
  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.

  • Tumor Cells: A cancer cell line with confirmed expression of the target antigen for the ADC's antibody.

  • Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics, and cell detachment solution (e.g., trypsin-EDTA).

  • Antibody-Drug Conjugate (ADC): The therapeutic ADC to be tested.

  • Vehicle Control: The formulation buffer used to dissolve the ADC (e.g., phosphate-buffered saline - PBS).

  • Positive Control (Optional): A relevant standard-of-care therapeutic.

  • Animal Husbandry Supplies: Cages, bedding, food, and water.

  • Measurement Tools: Calipers for tumor measurement and an analytical balance for body weight.

  • Dosing Supplies: Syringes and needles appropriate for the route of administration (typically intravenous).

Experimental Procedure

2.1. Cell Culture and Tumor Inoculation

  • Culture the selected tumor cell line under standard conditions until a sufficient number of cells is obtained.

  • Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.

  • Subcutaneously inoculate the tumor cells into the flank of each mouse.

2.2. Tumor Growth Monitoring and Cohort Formation

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

2.3. ADC Administration

  • On Day 0 of the study, record the initial body weight and tumor volume for each mouse.

  • Administer the ADC, vehicle control, and any positive controls to the respective groups. The route of administration is typically intravenous (IV) via the tail vein.

  • The dosing schedule can be a single dose or multiple doses over a period, depending on the study design.

2.4. Efficacy and Toxicity Monitoring

  • Measure tumor volumes and body weights for each mouse 2-3 times per week throughout the study.

  • Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or significant weight loss.

  • The study endpoint is typically reached when the tumors in the control group reach a specified maximum size, or if unacceptable toxicity is observed.

2.5. Data Analysis

  • Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each measurement time point.

  • Calculate the percentage of tumor growth inhibition (% TGI) for the ADC-treated groups relative to the vehicle control group.

  • Plot the mean tumor volume and mean body weight over time for each group.

Data Presentation

Quantitative data from in vivo ADC studies should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition of ADC Treatment in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Q7D x 21500 ± 150-
ADC X1Q7D x 2800 ± 9046.7
ADC X3Q7D x 2350 ± 5076.7
ADC X10Q7D x 250 ± 1596.7

Table 2: Body Weight Change as a Measure of Tolerability

Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change from Baseline (%) ± SEM
Vehicle Control-Q7D x 2+5.0 ± 1.5
ADC X1Q7D x 2+4.5 ± 1.2
ADC X3Q7D x 2+2.0 ± 2.0
ADC X10Q7D x 2-3.0 ± 2.5

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage (e.g., Disulfide Reduction) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

In_Vivo_Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation Start->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Tumors Reach 100-200 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Group_Assignment Randomize into Treatment Groups Randomization->Group_Assignment Yes Treatment Administer ADC & Controls (Day 0) Group_Assignment->Treatment Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Data Analysis (TGI, etc.) Endpoint->Data_Analysis Yes End End Data_Analysis->End

Caption: Experimental workflow for an in vivo ADC efficacy study in a mouse model.

Application Notes and Protocols for the Analytical Characterization of PDdB-Pfp Conjugated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the analytical characterization of ADCs conjugated with a PDdB-Pfp linker.

The this compound linker system incorporates a pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload. PBD dimers are a class of DNA-crosslinking agents with exceptionally high potency. The "Pfp" component refers to a pentafluorophenyl ester, a reactive group utilized for the conjugation process. The linker itself is designed to be cleavable, ensuring the release of the PBD payload within the target cancer cells.

Due to the complex and heterogeneous nature of ADCs, a comprehensive analytical strategy is essential to ensure product quality, consistency, and safety.[1][2][3][4] This document outlines key analytical methods for characterizing this compound conjugated ADCs, focusing on the determination of Drug-to-Antibody Ratio (DAR), drug distribution, purity, aggregation, and stability.

Key Analytical Attributes and Methods

The critical quality attributes (CQAs) for a this compound ADC and the primary analytical methods used for their assessment are summarized below.

Critical Quality Attribute (CQA)Primary Analytical Method(s)Purpose
Drug-to-Antibody Ratio (DAR) & Drug Distribution Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[5]
Purity and Impurities RP-HPLC, Size Exclusion Chromatography (SEC)To quantify the percentage of monomeric ADC and to detect and quantify process-related impurities and degradation products.
Aggregation Size Exclusion Chromatography (SEC)To measure the level of high molecular weight species (aggregates), which can impact efficacy and immunogenicity.
Charge Heterogeneity Capillary Isoelectric Focusing (cIEF)To assess the distribution of charge variants arising from the antibody and the conjugation process.
Stability RP-HPLC, MS, SECTo evaluate the stability of the ADC under various stress conditions and to monitor for payload deconjugation or degradation over time.

Experimental Protocols

Drug-to-Antibody Ratio (DAR) and Drug Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing ADCs under native conditions, separating species based on hydrophobicity. The addition of the hydrophobic PBD payload allows for the separation of different drug-loaded species.

Protocol:

  • Sample Preparation:

    • Dilute the this compound ADC sample to a final concentration of 1 mg/mL in HIC Mobile Phase A.

    • For site-specifically conjugated PBD-ADCs, reduction of the reactive imine in the PBD drug-linker to an amine form in the sample preparation can improve HIC resolution.

  • Chromatographic Conditions:

    • Column: A HIC column suitable for ADC analysis (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100% A

    • Detection: UV at 280 nm and 334 nm (for PBD payload).

    • Column Temperature: 25°C.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all DAR species) where 'n' is the number of drugs conjugated.

Experimental Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample This compound ADC Dilution Dilute to 1 mg/mL in Mobile Phase A Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Gradient (High to Low Salt) Injection->Gradient Detection UV Detection (280 & 334 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Workflow for DAR analysis of this compound ADCs by HIC.

Purity and DAR Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a denaturing technique that can be used to assess the purity of the ADC and, after reduction, to determine the drug load on the light and heavy chains.

Protocol:

  • Sample Preparation (for reduced analysis):

    • To 50 µg of the ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • Chromatographic Conditions:

    • Column: A wide-pore C4 or C8 RP column suitable for proteins.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20-80% B

      • 35-40 min: 80% B

      • 40-45 min: 20% B

    • Detection: UV at 280 nm and 334 nm.

    • Column Temperature: 60°C.

  • Data Analysis:

    • For intact analysis, integrate the main peak to determine purity.

    • For reduced analysis, integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas of the conjugated and unconjugated chains.

Logical Relationship for RP-HPLC Analysis

RPHPLC_Logic ADC This compound ADC Sample Intact Intact Analysis ADC->Intact Reduced Reduced Analysis (with DTT) ADC->Reduced Purity Purity Assessment Intact->Purity DAR_Chains DAR on Light & Heavy Chains Reduced->DAR_Chains

Caption: Approaches for ADC analysis using RP-HPLC.

Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates.

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the SEC mobile phase.

  • Chromatographic Conditions:

    • Column: A SEC column with appropriate pore size for monoclonal antibodies (e.g., 300 Å).

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Column Temperature: Ambient.

  • Data Analysis:

    • Integrate the peaks corresponding to the high molecular weight species (aggregates) and the monomer.

    • Calculate the percentage of aggregate: % Aggregate = (Peak Area of Aggregates / Total Peak Area) * 100

Workflow for SEC Analysis

SEC_Workflow Sample ADC Sample Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject onto SEC Column Dilution->Injection Separation Isocratic Elution (Size-based Separation) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Quantify Monomer & Aggregates Detection->Analysis

Caption: Workflow for ADC aggregation analysis by SEC.

Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry provides a precise measurement of the intact ADC mass, confirming the conjugation and allowing for the determination of the distribution of different DAR species.

Protocol:

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., buffer exchange into a volatile buffer like ammonium acetate).

    • For some PBD-ADCs, deglycosylation prior to MS analysis can simplify the spectra.

  • LC-MS Conditions:

    • LC System: UHPLC system with a reversed-phase column suitable for intact proteins.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient optimized for the elution of the ADC.

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Identify the mass of the unconjugated antibody (DAR0) and the masses of the conjugated species (DAR2, DAR4, etc.).

    • Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

Signaling Pathway for MS Data Acquisition and Analysis

MS_Pathway cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Processing ADC_LC Desalted ADC on RP-UHPLC ESI Electrospray Ionization ADC_LC->ESI MassAnalyzer High-Resolution Mass Analyzer ESI->MassAnalyzer Detector Detection MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData Deconvolution Deconvolution RawData->Deconvolution DAR_Calc DAR Calculation & Species Identification Deconvolution->DAR_Calc

References

Application Note: Quantifying Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1] An optimal DAR ensures potent cytotoxicity against target cells while minimizing off-target toxicity.[2][3] Low drug loading can diminish potency, whereas excessively high loading may negatively impact pharmacokinetics and increase toxicity. Therefore, accurate and consistent DAR measurement is essential during ADC development and for quality control.

This document provides an overview of common analytical techniques for DAR determination. It also clarifies the role of specific ADC components, such as the cleavable linker PDdB-Pfp. This compound is a reducible ADC linker utilized in the synthesis of ADCs, particularly for those targeting the TM4SF1 transmembrane protein.[4] It is a structural component that connects the cytotoxic drug to the antibody, not a reagent or method for quantifying the DAR itself. The protocols detailed below are applicable for the characterization of ADCs, including those constructed with linkers like this compound.

General Mechanism of an Antibody-Drug Conjugate (ADC)

ADCs are complex therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The process begins with the ADC circulating in the bloodstream and binding to a specific target antigen on the tumor cell surface. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside, the complex is trafficked to lysosomes, where acidic conditions or specific enzymes cleave the linker, releasing the active cytotoxic drug. The released payload then exerts its cell-killing effect, for instance, by disrupting DNA or microtubules, ultimately inducing apoptosis.

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC 1. ADC Administration (IV) Antigen 2. Antigen Binding ADC->Antigen Targeting Internalization 3. Internalization (Endocytosis) Antigen->Internalization Receptor-Mediated Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Apoptosis 6. Cytotoxicity & Apoptosis Release->Apoptosis Drug Action

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for DAR Determination

The determination of DAR involves a multi-step workflow that begins with sample preparation and is followed by analytical separation and detection. Depending on the complexity of the ADC and the required level of detail, sample preparation may include deglycosylation or reduction of interchain disulfide bonds. The prepared sample is then analyzed using techniques like chromatography or mass spectrometry to separate species with different drug loads. Finally, specialized software is used to process the raw data, calculate the relative abundance of each species, and determine the average DAR.

DAR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample ADC Sample Prep_Steps Optional Steps: - Deglycosylation (PNGase F) - Reduction (DTT) Sample->Prep_Steps HIC HIC Prep_Steps->HIC RP_HPLC RP-HPLC Prep_Steps->RP_HPLC MS LC-MS Prep_Steps->MS Integration Peak Integration HIC->Integration RP_HPLC->Integration Deconvolution Deconvolution MS->Deconvolution Deconvolution->Integration Calculation DAR Calculation Integration->Calculation ADC_Structure cluster_adc Antibody Monoclonal Antibody (Targeting Vehicle) Linker This compound Linker (Cleavable/Reducible) Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload (Drug) Linker->Payload Covalent Bond ADC Complete ADC

References

Application Notes and Protocols for Cell-Based Assays Evaluating PD-L1-Targeting ADC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] This targeted delivery system aims to enhance the therapeutic window of highly toxic payloads, maximizing their anti-tumor activity while minimizing systemic toxicity.[2][] A promising target for ADC development is the Programmed Death-Ligand 1 (PD-L1), a transmembrane protein frequently overexpressed on the surface of various cancer cells.[4] PD-L1 plays a crucial role in tumor immune evasion by interacting with the PD-1 receptor on activated T cells, which suppresses T-cell activity.[5] A PD-L1-targeting ADC not only delivers a cytotoxic payload to the tumor cell but also has the potential to disrupt the PD-1/PD-L1 immune inhibitory axis.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the preclinical efficacy of a novel PD-L1-targeting ADC, hereafter referred to as PD-L1-ADC. These assays are critical for characterizing the ADC's biological activity, potency, and specificity, providing essential data to guide further development. The protocols described herein cover key aspects of ADC efficacy testing, including target binding, internalization, cytotoxicity, and the bystander effect.

I. PD-1/PD-L1 Signaling Pathway and ADC Mechanism of Action

To understand the multifaceted efficacy of a PD-L1-ADC, it is essential to grasp both the targeted signaling pathway and the general mechanism of ADC action.

PD-1/PD-L1 Signaling Pathway

The interaction between PD-L1 on tumor cells and PD-1 on T cells delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and allowing the tumor to evade immune destruction. Blocking this interaction with monoclonal antibodies has been a successful cancer immunotherapy strategy.

PD-1_PD-L1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding MHC MHC SHP-2 SHP-2 PD-1->SHP-2 Recruitment TCR TCR TCR->MHC Antigen Presentation T-Cell_Inhibition T-Cell Inhibition SHP-2->T-Cell_Inhibition Leads to ADC_Mechanism_of_Action PD-L1-ADC Mechanism of Action PD-L1-ADC PD-L1-ADC Binding 1. Binding to PD-L1 PD-L1-ADC->Binding Tumor_Cell PD-L1+ Tumor Cell Internalization 2. Internalization Tumor_Cell->Internalization Endocytosis Binding->Tumor_Cell Lysosomal_Trafficking 3. Lysosomal Trafficking Internalization->Lysosomal_Trafficking Payload_Release 4. Payload Release Lysosomal_Trafficking->Payload_Release Cytotoxicity 5. Cytotoxicity Payload_Release->Cytotoxicity Bystander_Killing 6. Bystander Killing Payload_Release->Bystander_Killing Neighboring_Cell Neighboring Tumor Cell Bystander_Killing->Neighboring_Cell Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Seed_Cells 1. Seed Ag+ and Ag- cells in 96-well plates Add_ADC 2. Add serial dilutions of ADC and controls Seed_Cells->Add_ADC Incubate 3. Incubate for 72-120h Add_ADC->Incubate Add_MTT 4. Add MTT solution Incubate->Add_MTT Solubilize 5. Add SDS-HCl to solubilize formazan Add_MTT->Solubilize Read_Plate 6. Read absorbance at 570 nm Solubilize->Read_Plate Analyze_Data 7. Calculate IC50 Read_Plate->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Enhancing PDdB-Pfp Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the plasma stability of the PDdB-Pfp linker used in antibody-drug conjugates (ADCs). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual diagrams to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound linker instability in plasma?

A1: While specific data on the this compound linker is limited in public literature, peptide-based linkers are often susceptible to premature cleavage by plasma proteases.[1][2] The stability of such linkers can be influenced by the specific amino acid sequence and the presence of certain enzymes in the plasma of different species.[2][3] For instance, some peptide linkers show good stability in human plasma but are less stable in rodent plasma due to enzymes like carboxylesterase 1C (Ces1C).[4]

Q2: How can I assess the plasma stability of my ADC with a this compound linker?

A2: The stability of an ADC in plasma is typically determined by incubating the ADC in plasma at 37°C over a time course. Aliquots are taken at various time points and analyzed to quantify the amount of intact ADC or the concentration of released payload. Common analytical methods for this purpose include Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Q3: What are some general strategies to improve the plasma stability of peptide linkers?

A3: Several strategies can be employed to enhance the stability of peptide linkers. These include modifying the peptide sequence to be less recognizable by plasma proteases, incorporating unnatural amino acids, or adding chemical modifications that sterically hinder enzyme access. For example, adding a polar acidic residue to a Val-Cit-PABC linker has been shown to increase its plasma stability. Another approach is to use linkers that are cleaved by enzymes specifically present in the tumor microenvironment, such as legumain-sensitive linkers.

Q4: Are there species-specific differences I should be aware of when evaluating linker stability?

A4: Yes, significant species-specific differences in plasma linker stability are a critical consideration for preclinical evaluation. Some linkers that are stable in human plasma may be rapidly cleaved in rodent plasma, and vice-versa. This is often due to the presence of different proteases or varying levels of the same proteases in the plasma of different species. Therefore, it is advisable to assess linker stability in plasma from the species that will be used for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound linker stability.

Problem Possible Cause Suggested Solution
High variability in plasma stability results between experiments. Inconsistent sample handling and storage.Ensure consistent and immediate freezing of plasma aliquots at -80°C after collection to halt degradation. Use a standardized protocol for plasma preparation and ADC incubation.
Differences in plasma batches.If possible, use a pooled plasma lot for the entire study to minimize variability between individual donors.
Premature and significant payload release observed in control buffer. Inherent instability of the ADC construct.Run control experiments with the ADC in a buffer (e.g., PBS) to distinguish between plasma-mediated and inherent chemical instability. If instability is observed in buffer, the linker or payload conjugation chemistry may need to be re-evaluated.
Discrepancy between in vitro plasma stability and in vivo pharmacokinetic data. In vivo clearance mechanisms not captured in vitro.The in vivo environment is more complex than an in vitro plasma incubation. Factors such as off-target uptake and metabolism by other tissues can contribute to ADC clearance. Consider conducting in vivo stability studies in relevant animal models.
Species-specific metabolism.Ensure that the plasma used for in vitro stability studies is from the same species as the in vivo model to account for species-specific enzymes.
Low recovery of intact ADC at time zero. ADC aggregation or adsorption to labware.Use low-binding tubes and pipette tips. Ensure the ADC is properly solubilized in the plasma matrix. Consider analyzing for aggregation using size exclusion chromatography.

Data Summary: Comparative Plasma Stability of Cleavable Linker Types

The following table summarizes publicly available data on the plasma stability of different classes of cleavable ADC linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker Type Cleavage Mechanism Reported Plasma Stability Key Considerations
Hydrazone pH-sensitive (hydrolysis in acidic endosomes)Variable; some can show premature hydrolysis in plasma.Stability is influenced by the specific chemical structure of the hydrazone bond.
Disulfide Reductive cleavage in the intracellular environmentGenerally stable, but can be susceptible to exchange with serum proteins like albumin.Steric hindrance near the disulfide bond can improve stability.
Peptide (e.g., Val-Cit) Protease-mediated (e.g., Cathepsin B in lysosomes)Excellent stability in human plasma, but can be less stable in rodent plasma.Species-specific differences are a major consideration for preclinical studies.
β-Glucuronide Enzymatic (β-glucuronidase in tumor microenvironment)High plasma stability due to low enzyme activity in the bloodstream.The hydrophilic nature of the linker can reduce ADC aggregation.

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To determine the in vitro stability of an ADC with a this compound linker in plasma by measuring the amount of intact ADC over time.

Materials:

  • ADC of interest

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Low-binding microcentrifuge tubes

  • Analytical instruments (e.g., LC-MS system)

Procedure:

  • ADC Preparation: Dilute the ADC stock solution to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Quenching and Storage: Immediately freeze the collected aliquots at -80°C to stop further degradation.

  • Sample Analysis: Analyze the samples to determine the concentration of the intact ADC. This can be done by various methods, such as LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Data Analysis: Plot the percentage of intact ADC remaining against time. Calculate the half-life (t1/2) of the ADC in plasma.

Protocol 2: Quantification of Free Payload by LC-MS

Objective: To quantify the amount of free payload released from the ADC in plasma.

Materials:

  • Plasma samples from the in vitro stability assay

  • Acetonitrile

  • Centrifuge

  • LC-MS system

Procedure:

  • Protein Precipitation: Precipitate the proteins from the plasma samples by adding a sufficient volume of cold acetonitrile to extract the free payload.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the free payload.

  • LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload. A standard curve of the payload should be prepared in the same matrix to ensure accurate quantification.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of linker cleavage.

Visualizations

G cluster_circulation Systemic Circulation (Plasma, pH 7.4) cluster_tumor Tumor Microenvironment ADC Intact ADC (this compound Linker Stable) Released_Payload Prematurely Released Payload (Off-Target Toxicity) ADC->Released_Payload Premature Cleavage Internalized_ADC Internalized ADC ADC->Internalized_ADC Target Cell Binding & Internalization Proteases Plasma Proteases Proteases->ADC Degradation Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Active_Payload Active Payload (Cell Killing) Lysosome->Active_Payload Specific Linker Cleavage G start Start: ADC Sample plasma_incubation Incubate ADC in Plasma @ 37°C start->plasma_incubation time_points Collect Aliquots at Various Time Points plasma_incubation->time_points quench Quench Reaction (Freeze at -80°C) time_points->quench analysis Analyze Samples (LC-MS or ELISA) quench->analysis data_analysis Data Analysis: Calculate Half-Life analysis->data_analysis end End: Stability Profile data_analysis->end G start Premature Payload Release Observed in Plasma Stability Assay check_control Is premature release also observed in buffer control? start->check_control inherent_instability Troubleshoot Linker/Conjugation Chemistry (Inherent Instability) check_control->inherent_instability Yes plasma_mediated Plasma-Mediated Cleavage Confirmed check_control->plasma_mediated No modify_linker Modify Linker Sequence to Reduce Protease Recognition plasma_mediated->modify_linker change_species Evaluate in Plasma from Different Species plasma_mediated->change_species

References

Technical Support Center: PDdB-Pfp Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PDdB-Pfp conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance the success of your conjugation experiments.

Troubleshooting Guide

This section addresses common issues encountered during conjugation reactions with this compound, an amine-reactive reagent featuring a pentafluorophenyl (PFP) ester.

Q1: Why is my conjugation yield low or non-existent?

A1: Low conjugation efficiency can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Reagent Quality and Handling: this compound is moisture-sensitive.[1][2][3] Exposure to moisture can lead to hydrolysis of the PFP ester, rendering it inactive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][2] It is also crucial to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for storage.

  • Buffer Composition: The presence of primary amines in your reaction buffer, such as Tris or glycine, will compete with your target molecule for reaction with the this compound reagent. It is essential to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers. If your protein is in a buffer containing primary amines, a buffer exchange step using a desalting column or dialysis is necessary before starting the conjugation.

  • Reaction pH: The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. At a lower pH, the amine groups on your protein will be protonated and less nucleophilic, reducing the reaction rate. Conversely, a significantly higher pH can accelerate the hydrolysis of the PFP ester, decreasing the amount of active reagent available for conjugation.

  • Molar Ratio of Reagents: An insufficient molar excess of the this compound reagent over the protein can lead to low labeling efficiency. A 5- to 15-fold molar excess of the PFP ester to the protein is a common starting point, but this may need to be optimized depending on the protein's concentration and the number of available amines.

  • Protein Concentration: The concentration of your protein can impact the reaction kinetics. Protein concentrations that are too low can decrease the reaction efficiency. It is recommended to work with protein concentrations in the range of 2-10 mg/mL.

Q2: My protein is precipitating during or after the conjugation reaction. What should I do?

A2: Protein precipitation can occur for a couple of reasons:

  • High Concentration of Organic Solvent: this compound needs to be dissolved in an organic solvent (DMSO or DMF) before being added to the aqueous reaction buffer. If the final concentration of the organic solvent in the reaction mixture is too high (typically >10%), it can lead to protein denaturation and precipitation. Try to dissolve the this compound in the smallest possible volume of organic solvent.

  • Over-labeling: The addition of multiple this compound molecules to the protein can alter its net charge and isoelectric point (pI), potentially leading to a decrease in solubility and precipitation. If you suspect over-labeling, try reducing the molar excess of the this compound reagent in your reaction.

Q3: I am observing non-specific labeling on my protein. How can I prevent this?

A3: While PFP esters are highly reactive towards primary amines, non-specific labeling of other residues like serine, threonine, and tyrosine can occur, especially at a higher pH.

  • pH Control: To increase selectivity for primary amines, it is recommended to perform the labeling reaction within the optimal pH range of 7.2-8.5. At a pH above 8.5, the risk of modifying hydroxyl groups on other amino acid residues increases.

  • Molar Ratio: Using a large excess of the labeling reagent can also lead to the modification of less reactive sites. It is advisable to start with a lower molar ratio of this compound to protein and optimize as needed.

Q4: How can I confirm that the conjugation was successful?

A4: Several methods can be used to verify a successful conjugation:

  • SDS-PAGE Analysis: A successful conjugation will result in an increase in the molecular weight of the protein, which can often be visualized as a band shift on an SDS-PAGE gel compared to the unlabeled protein.

  • Mass Spectrometry: For a more precise confirmation and to determine the degree of labeling, you can use mass spectrometry techniques like LC-MS or MALDI-TOF to measure the mass shift of the labeled protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (a PFP ester) over NHS esters?

A1: The main advantage of PFP esters is their increased stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This greater stability allows for more efficient conjugation reactions and provides a wider window for the reaction to proceed. For instance, at a pH of 8.6 and 4°C, NHS esters have a half-life of about 10 minutes, whereas PFP esters are more resilient.

Q2: What is the optimal pH for conjugation with this compound?

A2: The optimal pH range for conjugating this compound to primary amines on a biomolecule is between 7.2 and 8.5. This pH range ensures that the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the PFP ester.

Q3: What buffers are recommended for the conjugation reaction?

A3: Amine-free buffers are essential for successful conjugation. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the PFP ester.

Q4: How should I prepare and handle the this compound reagent?

A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to warm to room temperature to prevent moisture condensation. The reagent should be dissolved in a minimal amount of anhydrous DMSO or DMF immediately prior to use.

Q5: Can I store unused this compound solution?

A5: No, it is not recommended to store solutions of this compound. The PFP ester moiety readily hydrolyzes in the presence of any moisture, rendering the reagent inactive. Therefore, you should only weigh out and dissolve the amount of reagent needed for the immediate experiment and discard any unused solution.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly basic pH ensures deprotonation of primary amines.
Buffer Phosphate, Bicarbonate, HEPESMust be free of primary amines.
Molar Excess of this compound 5-15 foldThis is a starting point and may require optimization.
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures may be needed for sensitive biomolecules.
Reaction Time 1 - 4 hours at RT, or overnight at 4°CThe duration can be optimized based on reaction progress.
Organic Solvent < 10% (v/v)To avoid protein denaturation.
Table 2: Troubleshooting Summary for Low Conjugation Yield
Possible CauseRecommended Solution
Hydrolyzed Reagent Use fresh, properly stored this compound. Allow the vial to warm to room temperature before opening.
Competing Amines in Buffer Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES).
Suboptimal pH Verify and adjust the reaction buffer pH to be within the 7.2-8.5 range.
Insufficient Molar Excess Increase the molar ratio of this compound to your biomolecule.
Low Protein Concentration Concentrate your protein sample before the reaction.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.

1. Preparation of the Biomolecule:

  • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) to a final concentration of 2–10 mg/mL.
  • If the protein solution contains primary amines (e.g., from a Tris buffer), perform a buffer exchange using a desalting column.

2. Preparation of the this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature.
  • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

3. Conjugation Reaction:

  • Slowly add the desired molar equivalent of the this compound stock solution to the stirring protein solution.
  • Ensure the final concentration of the organic co-solvent is less than 10% to prevent protein denaturation.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.

4. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes.

5. Purification of the Conjugate:

  • Remove unreacted this compound and byproducts by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired storage buffer.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-PDdB Protein->Conjugate Nucleophilic Attack PDdB_Pfp This compound PDdB_Pfp->Conjugate PFP Pentafluorophenol PDdB_Pfp->PFP Leaving Group

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add this compound to Protein Solution (Molar Excess) A->C B Prepare Fresh This compound Solution in DMSO/DMF B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (Desalting Column) D->F If not quenching E->F G Analyze Conjugate (SDS-PAGE, MS) F->G

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Tree Start Low or No Conjugation Yield Q1 Is the this compound reagent fresh and handled correctly? Start->Q1 Sol1 Use fresh reagent. Equilibrate to RT before opening. Q1->Sol1 No Q2 Is the buffer amine-free? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform buffer exchange into PBS, HEPES, etc. Q2->Sol2 No Q3 Is the pH between 7.2-8.5? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust pH of the reaction buffer. Q3->Sol3 No Q4 Is the molar excess of this compound sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Increase molar excess of this compound. Q4->Sol4 No A4_No No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Optimizing the reaction conditions for PDdB-Pfp conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for PDdB-Pfp conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker containing a pentafluorophenyl (PFP) ester. It is used for conjugating molecules by reacting with primary and secondary amines to form stable amide bonds. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[1][2][3][4]

Q2: What are the main advantages of using PFP esters over NHS esters for conjugation?

PFP esters offer greater stability against spontaneous hydrolysis in aqueous buffers compared to NHS esters.[3] This increased stability allows for more efficient reactions and provides a wider range of viable reaction conditions. While NHS esters can have a half-life of minutes at pH 8, PFP esters are more resilient under similar conditions.

Q3: What types of buffers are recommended for this compound conjugation?

It is crucial to use amine-free buffers to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the PFP ester and quench the desired conjugation reaction.

Q4: How should this compound reagents be stored?

This compound reagents are moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation upon opening. It is also advisable to minimize the reagent's exposure to air.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Possible Causes:

  • Hydrolysis of PFP ester: The PFP ester is susceptible to hydrolysis, especially at higher pH and in dilute protein solutions.

  • Presence of competing nucleophiles: Primary amines in the buffer (e.g., Tris, glycine) or other impurities can compete with the target molecule for reaction with the PFP ester.

  • Suboptimal pH: The reaction pH significantly impacts the reactivity of both the amine and the PFP ester. While a slightly basic pH (7.2-8.5) is optimal for amine reactivity, a much higher pH can accelerate PFP ester hydrolysis.

  • Inactive Reagent: Improper storage or handling of the this compound reagent can lead to its degradation.

  • Low Reagent Concentration: An insufficient molar excess of the this compound reagent may result in incomplete conjugation.

Solutions:

  • Buffer Exchange: Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Optimize pH: Conduct the reaction within the optimal pH range of 7.2-8.5.

  • Use Fresh Reagent: Dissolve the this compound reagent in a suitable organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.

  • Optimize Molar Ratio: Start with a 5- to 15-fold molar excess of the PFP ester over the protein. This ratio may need to be optimized for your specific application. A 10- to 50-fold molar excess may be necessary for more dilute protein solutions.

  • Reaction Time and Temperature: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For sensitive biomolecules, the lower temperature is recommended.

Issue 2: Protein Aggregation or Precipitation During Conjugation

Possible Causes:

  • High Concentration of Organic Co-solvent: While organic solvents like DMSO or DMF are necessary to dissolve the PFP ester, high concentrations can denature proteins.

  • Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for maintaining protein solubility.

Solutions:

  • Minimize Organic Solvent: Keep the final concentration of the organic co-solvent below 10% to prevent protein denaturation.

  • Solubility Enhancers: If the biomolecule is prone to aggregation, consider adding 5-10% DMSO or DMF to the reaction buffer to improve solubility.

  • Optimize Buffer: Ensure the buffer composition and pH are suitable for your specific protein to maintain its stability and solubility.

Data Presentation: Reaction Condition Optimization

ParameterRecommended RangeNotes
pH 7.2 - 8.5Lower pH reduces amine reactivity; higher pH increases PFP ester hydrolysis.
Temperature 4°C to 37°C4°C overnight for sensitive molecules; room temperature (20-25°C) for 1-4 hours is also common.
Molar Ratio (PFP:Biomolecule) 2:1 to 50:1Start with a 5-15 fold excess. May need to be optimized based on biomolecule concentration and desired degree of labeling.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Reaction progress can be monitored using techniques like HPLC or LC-MS.
Buffer Type PBS, HEPES, Borate, BicarbonateMust be free of primary amines (e.g., Tris, glycine).
Organic Co-solvent DMSO, DMFUse minimal amount required to dissolve PFP ester; keep final concentration <10%.
Biomolecule Concentration 0.5 - 5 mg/mLCan be application-dependent.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Prepare the Biomolecule Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5) to a final concentration of 2-10 mg/mL.

    • If the protein was in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar equivalent of the this compound stock solution to the stirring biomolecule solution.

    • Ensure the final concentration of the organic co-solvent is less than 10%.

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a buffer containing a primary amine, such as Tris, to a final concentration that is in large excess to the PFP ester. Incubate for about 30 minutes.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by dialysis or using a desalting column.

  • Characterize the Conjugate:

    • Confirm conjugation and determine the degree of labeling using methods such as HPLC, LC-MS, or SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_biomolecule Prepare Biomolecule Solution (Amine-free buffer, pH 7.2-8.5) conjugation Initiate Conjugation (Slowly add PFP to biomolecule) prep_biomolecule->conjugation prep_pfp Prepare this compound Solution (Freshly dissolved in DMSO/DMF) prep_pfp->conjugation incubation Incubate (RT for 1-4h or 4°C overnight) conjugation->incubation quench Quench Reaction (Optional) (Add Tris buffer) incubation->quench purification Purify Conjugate (Dialysis or Desalting Column) incubation->purification If not quenching quench->purification characterization Characterize Conjugate (HPLC, LC-MS, SDS-PAGE) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Efficiency? check_buffer Is buffer amine-free? start->check_buffer Yes check_ph Is pH optimal (7.2-8.5)? check_buffer->check_ph Yes solution_buffer Solution: Buffer exchange check_buffer->solution_buffer No check_reagent Is PFP reagent fresh? check_ph->check_reagent Yes solution_ph Solution: Adjust pH check_ph->solution_ph No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes solution_reagent Solution: Use fresh reagent check_reagent->solution_reagent No solution_ratio Solution: Increase molar ratio check_ratio->solution_ratio No success Successful Conjugation check_ratio->success Yes solution_buffer->check_buffer solution_ph->check_ph solution_reagent->check_reagent solution_ratio->check_ratio

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Enhancing the Therapeutic Window of PD-1/PD-L1 Targeting ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the therapeutic window of Programmed Death-Ligand 1 (PD-L1) targeting Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the development and evaluation of PD-L1 ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind developing PD-L1 targeting ADCs?

A1: The development of PD-L1 targeting ADCs is a promising strategy in cancer therapy. Unlike traditional PD-1/PD-L1 inhibitors that primarily rely on reactivating the patient's immune system, PD-L1 ADCs have a dual mechanism of action. They can block the PD-1/PD-L1 immunosuppressive pathway while also delivering a potent cytotoxic payload directly to tumor cells that express PD-L1.[1][2] This targeted delivery aims to increase the therapeutic window by maximizing anti-tumor efficacy and minimizing systemic toxicity associated with conventional chemotherapy.[1][2]

Q2: What are the key components of a PD-L1 ADC that can be optimized to improve its therapeutic window?

A2: The therapeutic window of a PD-L1 ADC is influenced by three main components: the anti-PD-L1 antibody, the linker, and the cytotoxic payload.[3] Optimization of each component is critical. This includes selecting an antibody with high affinity and specificity for PD-L1, choosing a linker with appropriate stability and cleavage properties, and using a payload with suitable potency and mechanism of action.

Q3: What are the common challenges in developing effective PD-L1 ADCs?

A3: Key challenges in PD-L1 ADC development include tumor heterogeneity, complexity of PD-L1 expression regulation, and poor penetration of large-molecule antibodies into dense tumors. Resistance to ADCs can also emerge through mechanisms such as target downregulation, defective internalization, or enhanced drug efflux. Additionally, managing off-target toxicity and immune-related adverse events is a significant hurdle.

Troubleshooting Guides

Issue 1: Low In Vitro Cytotoxicity of PD-L1 ADC
Potential Cause Troubleshooting Steps
Low PD-L1 expression on target cells 1. Confirm PD-L1 expression levels on your cell line using flow cytometry or western blotting.2. Consider using a cell line with higher, more homogenous PD-L1 expression for initial screening.3. Stimulate cells with interferon-gamma (IFNγ) to potentially upregulate PD-L1 expression.
Inefficient ADC internalization 1. Evaluate the internalization rate of the anti-PD-L1 antibody. Some antibodies may be better suited for checkpoint blockade than for payload delivery.2. Perform a live-cell imaging assay with a fluorescently labeled ADC to visualize internalization.3. Select an antibody clone that demonstrates rapid and efficient cellular internalization.
Ineffective payload release 1. Ensure the linker is appropriate for the target cell's intracellular environment. For example, a cathepsin-B cleavable linker requires sufficient lysosomal cathepsin-B activity.2. Test different linker types (e.g., cleavable vs. non-cleavable) to find the optimal release mechanism for your payload and target.
Payload resistance 1. Verify that the target cell line is sensitive to the free payload.2. Investigate potential mechanisms of resistance, such as overexpression of drug efflux pumps (e.g., P-glycoprotein).
Issue 2: High Off-Target Toxicity in Animal Models
Potential Cause Troubleshooting Steps
Premature payload release in circulation 1. Assess the stability of the linker-payload in plasma.2. Switch to a more stable linker. For example, if using a maleimide-based conjugation, consider technologies that reduce retro-Michael elimination.3. Optimize the Drug-to-Antibody Ratio (DAR); a lower DAR may reduce off-target toxicity.
"On-target, off-tumor" toxicity 1. Evaluate PD-L1 expression in healthy tissues of the animal model to identify potential sites of off-tumor binding.2. Consider using an antibody with a lower affinity for PD-L1 to reduce binding to cells with low target expression.3. A lower dose or a different dosing schedule may be necessary to manage on-target toxicities.
Hydrophobicity-driven nonspecific uptake 1. High DAR and hydrophobic payloads can lead to ADC aggregation and nonspecific uptake by the reticuloendothelial system.2. Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to improve solubility.

Data Presentation

Table 1: Comparison of Linker-Payload Strategies for ADCs
Linker TypeRelease MechanismAdvantagesDisadvantagesExample Payloads
Cleavable (e.g., Val-Cit-PABC) Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome- Enables bystander effect.- High intracellular payload concentration.- Potential for premature cleavage in circulation.Monomethyl auristatin E (MMAE)
Cleavable (e.g., Hydrazone) Acid-labile, cleavage in the acidic environment of endosomes/lysosomes- Good stability at physiological pH.- Can be less stable than other cleavable linkers.Doxorubicin
Cleavable (e.g., Disulfide) Reduction by intracellular glutathione- Exploits the higher glutathione concentration inside cells.- Potential for off-target cleavage in the bloodstream.Maytansinoids (e.g., DM1)
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibody backbone in the lysosome- High stability in circulation.- Reduced risk of off-target toxicity.- No bystander effect.- Slower payload release.Maytansinoids (e.g., DM1)
Table 2: Common Adverse Events of PD-1/PD-L1 Inhibitors (Relevant for Monitoring ADC Toxicity)
Adverse Event (Any Grade)Incidence (%)Grade ≥3 Adverse EventIncidence (%)
Fatigue18.26%Fatigue0.89%
Pruritus10.61%Anemia0.78%
Diarrhea9.47%AST Increase0.75%
Nausea13.0% (in one study)Hepatitis50.59% of cases are grade ≥3
Hypothyroidism6.07%Pneumonitis24.01% of cases are grade ≥3

Note: This data is for PD-1/PD-L1 inhibitors and serves as a reference for potential immune-related adverse events with PD-L1 ADCs.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target cells (e.g., PD-L1 positive cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the PD-L1 ADC, a non-targeting control ADC, and free payload.

  • Incubation: Add the diluted compounds to the cells and incubate for a period determined by the payload's mechanism of action (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot cell viability against compound concentration and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Protocol 2: Bystander Killing Assay
  • Cell Preparation: Create a co-culture of PD-L1 positive ("target") and PD-L1 negative ("bystander") cells. The bystander cells should be pre-labeled with a fluorescent marker (e.g., GFP) for identification.

  • Co-culture Seeding: Seed the mixed cell population in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the PD-L1 ADC (with a cleavable linker), a non-targeting control ADC, and a non-cleavable linker ADC.

  • Incubation: Incubate for 72-120 hours.

  • Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the target and the fluorescently labeled bystander cell populations. A reduction in the bystander cell population indicates a bystander effect.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_intracellular Intracellular ADC PD-L1 ADC TumorCell PD-L1+ Tumor Cell ADC->TumorCell 1. Binding to PD-L1 TCell T-Cell (PD-1+) ADC->TCell Checkpoint Blockade Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

Caption: Dual mechanism of action of a PD-L1 ADC.

Troubleshooting_Workflow Start Low In Vivo Efficacy CheckToxicity Assess Off-Target Toxicity Start->CheckToxicity CheckPK Analyze Pharmacokinetics Start->CheckPK CheckCytotoxicity Confirm In Vitro Potency Start->CheckCytotoxicity HighToxicity High Toxicity? CheckToxicity->HighToxicity RapidClearance Rapid Clearance? CheckPK->RapidClearance LowPotency Low Potency? CheckCytotoxicity->LowPotency HighToxicity->CheckPK No OptimizeLinker Optimize Linker Stability (e.g., non-cleavable, stable chemistry) HighToxicity->OptimizeLinker Yes RapidClearance->CheckCytotoxicity No ModifyPayload Modify Payload/DAR RapidClearance->ModifyPayload Yes ImproveSolubility Improve Solubility (e.g., add PEG spacer) RapidClearance->ImproveSolubility Yes LowPotency->OptimizeLinker Yes (cleavable linker) SelectNewAb Select Antibody with Better Internalization LowPotency->SelectNewAb Yes

Caption: Troubleshooting workflow for low in vivo efficacy of PD-L1 ADCs.

References

Overcoming resistance to TM4SF1-targeted ADCs with PDdB-Pfp.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TM4SF1-Targeted ADCs

Topic: Overcoming Resistance to TM4SF1-Targeted Antibody-Drug Conjugates (ADCs)

Disclaimer: Information regarding the specific compound "PDdB-Pfp" is not available in the public domain as of the last update. This guide provides troubleshooting strategies and technical support based on established mechanisms of resistance to antibody-drug conjugates, tailored to the context of TM4SF1-targeting therapies.

Frequently Asked Questions (FAQs)

Q1: What is TM4SF1 and why is it a target for Antibody-Drug Conjugates (ADCs)? A1: Transmembrane 4 L six family member 1 (TM4SF1) is a protein found on the surface of cells.[1] In many types of cancer, such as pancreatic, lung, colon, and breast cancer, TM4SF1 is overexpressed on tumor cells and the endothelial cells lining tumor blood vessels.[1][2] Its presence on the cell surface and its ability to be internalized after antibody binding make it an attractive target for ADCs.[2][3] An ADC directed against TM4SF1 can selectively deliver a potent cytotoxic payload to cancer cells, minimizing damage to healthy tissues.

Q2: What is the general mechanism of action for a TM4SF1-targeted ADC? A2: A TM4SF1-targeted ADC consists of three components: a monoclonal antibody that specifically binds to the TM4SF1 protein, a highly potent cytotoxic payload, and a chemical linker connecting them. The process involves:

  • Binding: The ADC circulates in the bloodstream and its antibody component binds to the TM4SF1 protein on the surface of a cancer cell.

  • Internalization: The cell internalizes the entire ADC-TM4SF1 complex through a process called receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the complex is trafficked to lysosomes. The lysosomal environment (e.g., acidic pH or specific enzymes) cleaves the linker, releasing the active cytotoxic payload.

  • Cell Death: The released payload exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules, leading to apoptosis.

Q3: What are the known mechanisms by which cancer cells develop resistance to ADCs? A3: Resistance to ADCs is a significant challenge and can occur through various mechanisms:

  • Antigen Downregulation: Cancer cells may reduce the expression of the target antigen (TM4SF1) on their surface, offering fewer binding sites for the ADC.

  • Impaired Internalization/Trafficking: The cell machinery responsible for internalizing the ADC-antigen complex or trafficking it to the lysosome may become dysfunctional.

  • Lysosomal Dysfunction: Changes in lysosomal pH or enzymatic activity can prevent the efficient cleavage of the linker and release of the payload.

  • Drug Efflux: Cancer cells can upregulate transporter proteins, such as ATP-binding cassette (ABC) transporters, which act as pumps to actively expel the cytotoxic payload from the cell before it can cause damage.

  • Payload Inactivation: The cell may develop mechanisms to inactivate the cytotoxic drug itself.

  • Alterations in Downstream Signaling: Activation of pro-survival signaling pathways can counteract the cytotoxic effects of the ADC payload.

Troubleshooting Experimental Issues

This guide addresses specific problems encountered during in-vitro and in-vivo experiments with TM4SF1-targeted ADCs.

Issue 1: Increasing IC50 Values in Cytotoxicity Assays

Question: We have developed a TM4SF1-ADC resistant cell line and observe a significant rightward shift (higher IC50) in our dose-response curve compared to the parental, sensitive cell line. What are the potential causes and how can we investigate them?

Answer: A rising IC50 value is the primary indicator of acquired resistance. The underlying cause is likely one of the established mechanisms of ADC resistance. A systematic approach is required to identify the specific driver in your model.

Troubleshooting Workflow:

cluster_steps Troubleshooting Steps start High IC50 Observed in Resistant Cell Line check_expr Step 1: Check TM4SF1 Surface Expression (Flow Cytometry / WB) start->check_expr expr_down Result: Expression Downregulated check_expr->expr_down Hypothesis: Target Loss expr_ok Result: Expression Unchanged check_expr->expr_ok Proceed to next step check_internal Step 2: Assess ADC Internalization & Trafficking (Fluorescence Microscopy) internal_bad Result: Impaired Trafficking (No Lysosomal Co-localization) check_internal->internal_bad Hypothesis: Trafficking Defect internal_ok Result: Trafficking Normal check_internal->internal_ok Proceed to next step check_efflux Step 3: Evaluate Efflux Pump Activity (Efflux Assays / qPCR) efflux_up Result: Efflux Pump Upregulated (e.g., ABCB1, ABCG2) check_efflux->efflux_up Hypothesis: Drug Efflux efflux_ok Result: Efflux Unchanged check_efflux->efflux_ok Hypothesis: Consider Payload or Downstream Pathway Alterations expr_ok->check_internal internal_ok->check_efflux

Caption: Workflow for troubleshooting TM4SF1-ADC resistance.

Suggested Experiments:

  • Quantify TM4SF1 Surface Expression: Use flow cytometry with a fluorescently labeled anti-TM4SF1 antibody (the same one as in your ADC, if possible) to compare surface levels between sensitive and resistant cells.

  • Assess ADC Internalization and Lysosomal Trafficking: Label your TM4SF1-ADC with a pH-sensitive dye (e.g., pHrodo) or co-stain with a lysosomal marker (e.g., LysoTracker). Use confocal microscopy to visualize if the ADC is internalized and co-localizes with lysosomes in the resistant line compared to the sensitive line.

  • Investigate Drug Efflux:

    • Activity Assay: Use a fluorescent substrate for efflux pumps (e.g., Rhodamine 123 for ABCB1) to see if it is retained more effectively in the presence of a known efflux pump inhibitor (e.g., Verapamil).

    • Expression Analysis: Use qPCR or Western Blot to check for upregulation of common drug resistance pumps like ABCB1 (MDR1) or ABCG2 (BCRP).

    • Functional Rescue: Treat the resistant cells with your TM4SF1-ADC in combination with an efflux pump inhibitor. A restoration of sensitivity (lower IC50) strongly implicates this mechanism.

Issue 2: ADC Shows Poor Efficacy in an In Vivo Xenograft Model

Question: Our TM4SF1-ADC was potent in vitro, but it is not causing tumor regression in our mouse xenograft model. What could be the issue?

Answer: A discrepancy between in vitro and in vivo results can be due to factors related to the ADC's properties, the tumor microenvironment, or the animal model itself.

Potential Causes & Solutions:

  • Poor ADC Stability/Pharmacokinetics: The linker may be unstable in circulation, leading to premature release of the payload and systemic toxicity before it reaches the tumor.

    • Action: Perform pharmacokinetic studies to measure the concentration of intact ADC in plasma over time.

  • Inadequate Tumor Penetration: Solid tumors can have high interstitial pressure and a dense extracellular matrix that prevents large molecules like ADCs from reaching all cancer cells.

    • Action: Analyze tumor sections using immunohistochemistry (IHC) to see if the ADC is distributing evenly throughout the tumor mass or is confined to perivascular regions.

  • Loss of TM4SF1 Expression In Vivo: The selective pressure of the in vivo environment may lead to the outgrowth of TM4SF1-negative tumor cells.

    • Action: Excise tumors post-treatment and analyze TM4SF1 expression via IHC or flow cytometry on dissociated tumor cells.

  • Bystander Effect is Limited: If the payload is not membrane-permeable, the ADC will only kill TM4SF1-positive cells. Heterogeneous tumors with mixed TM4SF1 expression will not be fully eradicated.

    • Action: Characterize TM4SF1 expression heterogeneity in your xenograft model using IHC. If heterogeneous, an ADC with a membrane-permeable payload and a cleavable linker may be more effective.

Data Presentation: Hypothetical Resistance Scenarios

Table 1: In-Vitro Cytotoxicity (IC50) of TM4SF1-ADC in Sensitive vs. Resistant Cells This table presents hypothetical data to illustrate a typical resistance phenotype and its reversal.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive) TM4SF1-ADC1.51.0
Resistant Derivative TM4SF1-ADC95.063.3
Resistant Derivative TM4SF1-ADC + Efflux Pump Inhibitor (1 µM)4.22.8
Parental (Sensitive) Control ADC (non-targeting)> 1000N/A
Resistant Derivative Control ADC (non-targeting)> 1000N/A

Table 2: TM4SF1 Surface Expression and Efflux Pump mRNA Levels This table shows hypothetical molecular data corresponding to the phenotypes in Table 1.

Cell LineRelative TM4SF1 MFI (Flow Cytometry)Relative ABCB1 mRNA (qPCR Fold Change)
Parental (Sensitive) 100%1.0
Resistant Derivative 92%45.7

Key Experimental Protocols

Protocol 1: Flow Cytometry for TM4SF1 Surface Expression
  • Cell Preparation: Harvest ~1x10⁶ cells (both sensitive and resistant lines) by gentle dissociation (e.g., using an enzyme-free buffer). Wash once with ice-cold FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Resuspend cell pellets in 100 µL of FACS buffer containing the primary anti-TM4SF1 antibody at a pre-determined optimal concentration. Incubate on ice for 30 minutes in the dark. Include an isotype control antibody for each cell line.

  • Washing: Add 1 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Secondary Antibody (if needed): If the primary antibody is not directly conjugated, resuspend the pellet in 100 µL of FACS buffer containing a fluorescently-labeled secondary antibody. Incubate on ice for 30 minutes in the dark.

  • Final Wash: Wash cells twice as described in step 3.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze on a flow cytometer.

  • Analysis: Gate on the live cell population. Compare the Median Fluorescence Intensity (MFI) from the TM4SF1 antibody between the sensitive and resistant cell lines, normalized to the isotype control.

Protocol 2: Cell Viability (IC50) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • ADC Dilution: Prepare a serial dilution of the TM4SF1-ADC in culture medium. A typical 10-point curve might range from 0.01 nM to 1000 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the ADC dilutions. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 72-120 hours, depending on the cell doubling time and payload mechanism.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's instructions.

  • Data Analysis: Read the plate (luminescence, fluorescence, or absorbance). Normalize the data to the "cells only" control (100% viability). Plot the normalized values against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations of Mechanisms

TM4SF1 Signaling Pathways

TM4SF1 is known to influence several pro-survival and metastatic signaling pathways. Resistance to an ADC could potentially arise from the compensatory upregulation of these pathways.

cluster_pathways Signaling Pathways TM4SF1 TM4SF1 Integrins Integrins TM4SF1->Integrins interacts RTKs RTKs TM4SF1->RTKs interacts Wnt Wnt/β-catenin TM4SF1->Wnt PI3K PI3K Integrins->PI3K RTKs->PI3K ERK ERK1/2 RTKs->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Metastasis Migration & Invasion (EMT) ERK->Metastasis Wnt->Proliferation Wnt->Metastasis

Caption: Key signaling pathways modulated by TM4SF1 in cancer.

General Mechanism of TM4SF1-ADC Action

cluster_cell Inside Cancer Cell ADC 1. ADC Binding to TM4SF1 Endocytosis 2. Internalization (Endosome) ADC->Endocytosis Lysosome 3. Trafficking & Fusion with Lysosome Endocytosis->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Apoptosis 5. Payload Induces Apoptosis Release->Apoptosis

References

Technical Support Center: Modifying PDdB-Pfp for Enhanced Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and should not be considered as a substitute for professional scientific advice. Researchers should always rely on their own expertise and validated experimental protocols.

This technical support center aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing frequently asked questions (FAQs) related to the modification of "PDdB-Pfp" for improved pharmacokinetic (PK) properties. The guides and FAQs are presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategies and challenges in optimizing the pharmacokinetic profile of novel therapeutic agents.

Q1: What are the primary goals of modifying a drug candidate's pharmacokinetic properties?

The primary goals are to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This includes:

  • Increasing Bioavailability: Enhancing the fraction of the administered dose that reaches systemic circulation.

  • Extending Half-Life: Prolonging the time it takes for the drug concentration in the body to reduce by half, potentially leading to less frequent dosing.[1][2]

  • Improving Tissue Distribution: Targeting the drug to the desired site of action while minimizing accumulation in non-target tissues to reduce potential toxicity.

  • Modulating Metabolism: Controlling the rate and pathway of metabolic clearance to avoid the formation of toxic metabolites and ensure a predictable duration of action.[3]

  • Controlling Excretion: Optimizing the route and rate of drug elimination from the body.[1]

Q2: What are the initial steps to consider when a lead compound exhibits poor pharmacokinetic properties?

The initial steps involve a thorough characterization of the compound's ADME properties to identify the root cause of the poor pharmacokinetics. Key considerations include:

  • Physicochemical Properties Assessment: Evaluating solubility, permeability, and stability at different pH levels.

  • In Vitro ADME Assays: Conducting assays such as metabolic stability in liver microsomes or hepatocytes, plasma protein binding, and cell permeability assays (e.g., Caco-2).

  • In Vivo Pharmacokinetic Studies: Performing preliminary PK studies in animal models to determine key parameters like clearance, volume of distribution, and oral bioavailability.

Q3: What are some common challenges encountered in drug development related to pharmacokinetics?

Drug developers often face several challenges, including:

  • Poor Oral Bioavailability: This can be due to low solubility, low permeability, or extensive first-pass metabolism.[4]

  • Rapid Clearance: High metabolic rates or rapid renal excretion can lead to a short half-life, requiring frequent administration.

  • Off-Target Toxicity: Unfavorable distribution can lead to accumulation in non-target organs, causing adverse effects.

  • Drug-Drug Interactions: The compound may inhibit or induce metabolic enzymes (e.g., cytochrome P450s), leading to interactions with co-administered drugs.

  • Complexities in Clinical Trials: Unpredictable pharmacokinetics in humans can lead to challenges in designing safe and effective clinical trials.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Troubleshooting Poor Oral Bioavailability

Observed Problem Potential Cause Suggested Action
Low drug concentration in plasma after oral administrationPoor aqueous solubility- Conduct salt screening and polymorph screening to identify more soluble forms.- Utilize formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering.
Low intestinal permeability- Investigate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor in preclinical models.- Modify the chemical structure to improve lipophilicity (logP) or reduce polar surface area.
Extensive first-pass metabolism in the gut wall or liver- Identify the metabolic soft spots in the molecule through metabolite identification studies.- Block the metabolic sites through chemical modification (e.g., deuteration, fluorination).- Consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver.

Troubleshooting High Plasma Clearance and Short Half-Life

Observed Problem Potential Cause Suggested Action
Rapid disappearance of the drug from systemic circulationHigh metabolic clearance by liver enzymes- Perform metabolic stability assays with specific enzyme inhibitors to identify the responsible enzymes.- Modify the structure to block metabolic sites.
Rapid renal excretion- If the molecule is small, consider increasing its size by conjugation with polymers like polyethylene glycol (PEGylation) or fusing it with larger proteins like albumin to reduce glomerular filtration.
High plasma protein binding leading to rapid clearance by the liver- While counterintuitive, for some drugs, high binding to plasma proteins can facilitate hepatic uptake. In such cases, modifying the structure to reduce plasma protein binding might be beneficial.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in the liver.

Materials:

  • This compound stock solution

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • Pre-incubate the liver microsomes and this compound in a 96-well plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify if it is a substrate of efflux transporters.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound solution

  • Control compounds: Lucifer yellow (low permeability marker), propranolol (high permeability marker), and a known P-gp substrate (e.g., digoxin).

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • For the assay, wash the cell monolayers with pre-warmed HBSS.

  • A-to-B (Apical to Basolateral) Permeability: Add the this compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

  • B-to-A (Basolateral to Apical) Permeability: Add the this compound solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

  • To assess efflux, conduct the A-to-B permeability assay in the presence and absence of a P-gp inhibitor.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

IV. Visualizations

Workflow for Improving Pharmacokinetic Properties

cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Modification Strategy cluster_3 Evaluation A Lead Compound (this compound) B In Vitro ADME Profiling (Solubility, Stability, Permeability) A->B C In Vivo PK Study (Animal Model) B->C D Identify PK Liabilities (e.g., Low Bioavailability, High Clearance) C->D E Structural Modification (e.g., Bioisosteric Replacement) D->E F Formulation Development (e.g., Nanoparticles, Lipid-Based Systems) D->F G Conjugation (e.g., PEGylation, Peptides) D->G H Re-evaluate In Vitro ADME E->H F->H G->H I Re-evaluate In Vivo PK H->I I->D Iterate if necessary J Optimized Candidate I->J

Caption: A generalized workflow for identifying and addressing pharmacokinetic issues of a lead compound.

Decision Tree for Addressing Poor Oral Bioavailability

Start Poor Oral Bioavailability Q1 Is Solubility < 10 µg/mL? Start->Q1 A1_Yes Improve Solubility: - Salt Screening - Formulation (e.g., ASD, Lipids) Q1->A1_Yes Yes Q2 Is Caco-2 Papp < 2x10^-6 cm/s? Q1->Q2 No A1_Yes->Q2 A2_Yes Improve Permeability: - Structural Modification - Efflux Inhibitor Co-dosing (preclinical) Q2->A2_Yes Yes Q3 Is In Vitro CLint High? Q2->Q3 No A2_Yes->Q3 A3_Yes Reduce First-Pass Metabolism: - Block Metabolic Sites - Prodrug Approach Q3->A3_Yes Yes End Re-evaluate In Vivo Q3->End No A3_Yes->End

Caption: A decision-making flowchart for troubleshooting the causes of poor oral bioavailability.

References

Technical Support Center: Scaling Up PDdB-Pfp Antibody-Drug Conjugate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Pyrrolobenzodiazepine-Pentafluorophenyl (PDdB-Pfp) Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the production of this compound ADCs?

A1: Scaling up the production of this compound ADCs presents several critical challenges:

  • Aggregation: PDdB payloads are highly hydrophobic, which significantly increases the propensity for ADC aggregation upon conjugation. This can impact product stability, efficacy, and safety.[1]

  • Consistent Drug-to-Antibody Ratio (DAR): Achieving a narrow and consistent DAR is crucial for the therapeutic window of the ADC. Variations in reaction conditions during scale-up can lead to batch-to-batch variability in DAR.[2]

  • Purification: The removal of unconjugated antibody, excess drug-linker, and process-related impurities is a major hurdle at a larger scale. The labile nature of the PBD payload can also pose challenges during purification.[3]

  • Handling of Highly Potent Components: PBDs are extremely potent cytotoxic agents, requiring stringent containment and handling procedures to ensure operator safety.

  • Pfp Ester Stability and Reactivity: While Pfp esters are more resistant to hydrolysis than NHS esters, their reactivity can still be influenced by buffer conditions and moisture, impacting conjugation efficiency.

Q2: Why is aggregation a major concern for this compound ADCs and how can it be mitigated?

A2: Aggregation is a primary concern due to the hydrophobic nature of the PBD dimer payload. When multiple PBD molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases, leading to the formation of soluble and insoluble aggregates. These aggregates can reduce the therapeutic efficacy, alter pharmacokinetics, and potentially induce an immunogenic response.

Mitigation strategies include:

  • Formulation Optimization: Screening for optimal buffer pH, ionic strength, and the inclusion of excipients like surfactants and stabilizers can help minimize aggregation.

  • Process Parameter Control: Careful control of temperature, protein concentration, and mixing speeds during conjugation and purification is crucial.

  • Site-Specific Conjugation: Employing site-specific conjugation methods can lead to a more homogenous product with a controlled DAR, reducing the likelihood of aggregation.

  • Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as PEG moieties, can help to offset the hydrophobicity of the PBD payload.

Q3: What is the mechanism of action of the PBD payload and what signaling pathways are involved?

A3: Pyrrolobenzodiazepine (PBD) dimers are DNA-crosslinking agents. They bind to the minor groove of DNA and form a covalent bond with guanine bases on opposite strands, creating an interstrand crosslink. This DNA damage blocks cell division and ultimately leads to programmed cell death (apoptosis). The primary signaling pathway activated by PBD-induced DNA damage is the DNA Damage Response (DDR) pathway. Key protein kinases such as ATM, ATR, and DNA-PK are activated, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2, leading to G2 cell cycle arrest and apoptosis.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Observed Post-Conjugation
Symptom Possible Cause Troubleshooting Steps
Visible precipitation or opalescence in the ADC solution.High hydrophobicity of the this compound drug-linker.- Reduce the molar excess of the drug-linker during conjugation.- Introduce a more hydrophilic linker if possible.- Optimize the formulation by screening different buffers, pH, and excipients.
High molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).Sub-optimal reaction conditions.- Lower the reaction temperature.- Reduce the protein concentration during conjugation.- Optimize mixing to avoid high shear stress.
Inefficient removal of organic solvent used for drug-linker dissolution.- Employ tangential flow filtration (TFF) for rapid solvent exchange post-conjugation.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptom Possible Cause Troubleshooting Steps
Variable average DAR determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.Inconsistent quality of starting materials.- Ensure consistent purity and reactivity of the antibody and this compound drug-linker.
Variability in reaction conditions.- Tightly control reaction parameters such as temperature, pH, and incubation time.- Ensure consistent and efficient mixing at larger scales.
Hydrolysis of the Pfp ester.- Use anhydrous solvents for dissolving the drug-linker.- Avoid buffers containing primary amines (e.g., Tris).- Work expeditiously once the Pfp ester is in an aqueous environment.
Issue 3: Poor Yield and Purity After Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery of ADC after purification.Non-specific binding of the ADC to chromatography resins.- Optimize the mobile phase composition for the chosen chromatography method (e.g., salt concentration for HIC).- Consider alternative purification techniques like membrane chromatography.
High levels of unconjugated antibody or free drug-linker in the final product.Inefficient separation during chromatography.- Optimize the gradient slope and flow rate for better resolution.- For HIC, adjust the salt concentration to improve separation of species with different DARs.
Degradation of the PBD payload.- Perform purification steps at lower temperatures.- Minimize the exposure of the ADC to harsh pH conditions.

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Model ADC

DARInitial Monomer Purity (%)Monomer Purity after 24h at 40°C (%)% Increase in Aggregates
298.597.80.7
497.292.54.7
695.175.319.8
892.355.137.2

Note: This is representative data synthesized from multiple sources and illustrates a common trend. Actual results will vary depending on the specific antibody, linker, and payload.

Table 2: Comparison of Purification Methods for PBD-ADCs

Purification MethodTypical Yield (%)Monomer Purity (%)Free Drug-Linker RemovalScalability
Size Exclusion Chromatography (SEC)70-85>98GoodLimited
Hydrophobic Interaction Chromatography (HIC)80-95>99ExcellentGood
Ion Exchange Chromatography (IEX)75-90>98ModerateExcellent
Membrane Chromatography>90>99ExcellentExcellent

This table provides a general comparison. The optimal method will depend on the specific characteristics of the ADC and the scale of production.

Experimental Protocols

Protocol 1: Pfp Ester-Mediated Conjugation of PDdB to an Antibody
  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5) to a concentration of ≥1 mg/mL.

  • Drug-Linker Preparation:

    • Immediately before use, dissolve the this compound drug-linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of 2.5 mM.

  • Conjugation Reaction:

    • Add the dissolved this compound drug-linker to the antibody solution to achieve a molar ratio of 5-15 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • (Optional) Add a quenching reagent such as Tris buffer to a final concentration of 20-50 mM to react with any excess Pfp ester.

  • Purification:

    • Remove unreacted drug-linker and organic solvent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration (TFF).

Protocol 2: Analysis of DAR by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0.

    • Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% (v/v) isopropanol.

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species with higher DAR will have longer retention times due to increased hydrophobicity. Calculate the average DAR based on the relative peak areas.

Visualizations

ADC_Production_Workflow General this compound ADC Production Workflow cluster_upstream Upstream Processing cluster_synthesis Drug-Linker Synthesis cluster_conjugation Conjugation cluster_downstream Downstream Processing cluster_qc Quality Control mAb_Production Monoclonal Antibody (mAb) Production & Purification Conjugation mAb + this compound Conjugation Reaction mAb_Production->Conjugation PDdB_Synthesis PDdB Payload Synthesis Drug_Linker_Formation This compound Drug-Linker Formation PDdB_Synthesis->Drug_Linker_Formation Pfp_Linker_Synthesis Pfp-Linker Synthesis Pfp_Linker_Synthesis->Drug_Linker_Formation Drug_Linker_Formation->Conjugation Purification Purification (e.g., HIC, TFF) Conjugation->Purification QC Analytical Characterization (SEC, HIC, MS) Conjugation->QC Formulation Formulation & Fill/Finish Purification->Formulation Purification->QC Formulation->QC

Caption: General workflow for the production of this compound ADCs.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Scale-Up Issues cluster_aggregation_solutions Aggregation Solutions cluster_dar_solutions DAR Solutions cluster_yield_solutions Yield/Purity Solutions Start ADC Production Scale-Up Issue High_Aggregation High Aggregation? Start->High_Aggregation Inconsistent_DAR Inconsistent DAR? High_Aggregation->Inconsistent_DAR No Optimize_Formulation Optimize Formulation (pH, Excipients) High_Aggregation->Optimize_Formulation Yes Low_Yield Low Yield/Purity? Inconsistent_DAR->Low_Yield No Control_Reaction Tighten Reaction Control (Temp, pH, Time) Inconsistent_DAR->Control_Reaction Yes Success Process Optimized Low_Yield->Success No Optimize_Purification Optimize Purification Method Low_Yield->Optimize_Purification Yes Adjust_Process_Params Adjust Process Parameters (Temp, Concentration) Optimize_Formulation->Adjust_Process_Params Adjust_Process_Params->Inconsistent_DAR Check_Reagents Verify Reagent Quality Control_Reaction->Check_Reagents Check_Reagents->Low_Yield Alternative_Method Consider Alternative Method (e.g., Membrane Chromatography) Optimize_Purification->Alternative_Method Alternative_Method->Success

Caption: Troubleshooting decision tree for common ADC scale-up issues.

PBD_Signaling_Pathway PBD Payload Mechanism of Action ADC This compound ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release PBD Payload Release Lysosome->Payload_Release Nucleus Nucleus Payload_Release->Nucleus DNA_Crosslinking DNA Interstrand Cross-linking Nucleus->DNA_Crosslinking DDR DNA Damage Response (ATM, ATR, DNA-PK) DNA_Crosslinking->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway activated by the PBD payload of the ADC.

References

Technical Support Center: Addressing Off-Target Toxicity with PDdB-Pfp Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the use of PDdB-Pfp (PEG-dibenzo[b,d]furan-phosphine-Pentafluorophenyl) linkers in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and what is their primary mechanism of action?

A1: this compound is a type of cleavable linker used in the construction of ADCs. It features two key components: a disulfide bond and a pentafluorophenyl (Pfp) ester. The Pfp ester serves as a reactive group for conjugation to amine residues (like lysine) on the monoclonal antibody (mAb).[1] The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment inside a target cell, where concentrations of glutathione (GSH) are significantly higher.[2][3] This intracellular cleavage releases the cytotoxic payload, leading to targeted cell death.

Q2: How do this compound linkers help in addressing off-target toxicity?

A2: Off-target toxicity in ADCs often arises from the premature release of the cytotoxic payload in systemic circulation, which can harm healthy tissues.[4][5] this compound linkers are designed to enhance the stability of the ADC in the bloodstream. The disulfide bond within the linker is engineered to be more resistant to cleavage in the mildly reducing environment of the plasma. The payload is only efficiently released upon internalization of the ADC into target cells, where the significantly higher concentration of reducing agents like glutathione triggers the cleavage of the disulfide bond. This targeted release mechanism minimizes systemic exposure to the free drug, thereby reducing off-target toxicity.

Q3: What are the main structural components of the this compound linker?

A3: The this compound linker is comprised of three main parts:

  • Pentafluorophenyl (Pfp) Ester: This is the reactive group that forms a stable amide bond with primary or secondary amines on the antibody. Pfp esters are known for being less prone to hydrolysis compared to other reactive esters like NHS esters, leading to more efficient conjugation reactions.

  • Disulfide Bond: This is the cleavable moiety of the linker. It remains relatively stable in the bloodstream but is cleaved by intracellular reducing agents like glutathione.

  • PDdB Backbone: This refers to the PEG-dibenzo[b,d]furan-phosphine structure that forms the spacer of the linker. The polyethylene glycol (PEG) component can improve the solubility and pharmacokinetic properties of the resulting ADC.

Q4: The this compound linker is specified for targeting TM4SF1. What is TM4SF1 and why is it a target?

A4: TM4SF1 (Transmembrane 4 L six family member 1) is a protein found on the surface of various cancer cells and is involved in tumor progression, migration, and invasion. It is often overexpressed in a range of solid tumors. Upon antibody binding, TM4SF1 is internalized by the cell, making it an excellent target for an ADC. An ADC targeting TM4SF1 can deliver a cytotoxic payload directly to the cancer cells that express this protein.

Troubleshooting Guide

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

  • Question: We are observing a low and/or inconsistent Drug-to-Antibody Ratio (DAR) in our ADC preparations. What are the likely causes and how can we improve this?

  • Answer: Low or variable DAR is a common issue in ADC development. Several factors could be contributing to this problem:

    • Inefficient Antibody Reduction (for cysteine-based conjugation): If your conjugation strategy involves the reduction of interchain disulfide bonds to create reactive thiols, incomplete reduction will result in fewer available sites for linker attachment.

      • Solution: Ensure your reducing agent (e.g., TCEP or DTT) is fresh and used at the correct molar excess. Optimize incubation time and temperature. After reduction, promptly remove the reducing agent using a desalting column to prevent re-oxidation of the thiols.

    • Hydrolysis of the Pfp Ester: Pfp esters are sensitive to moisture. If the linker is exposed to aqueous conditions for an extended period before conjugation, it can hydrolyze, rendering it non-reactive.

      • Solution: Prepare the linker solution in a dry, polar aprotic solvent like DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage.

    • Suboptimal Reaction pH: The reaction between the Pfp ester and the antibody's primary amines is pH-dependent. A pH that is too low will protonate the amines, reducing their nucleophilicity, while a pH that is too high can accelerate the hydrolysis of the Pfp ester.

      • Solution: The optimal pH for Pfp ester conjugation is typically between 7.2 and 8.5. Perform the reaction in a non-amine-containing buffer such as phosphate-buffered saline (PBS) within this pH range.

    • Competing Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the antibody for reaction with the Pfp ester.

      • Solution: Ensure that the antibody is in an amine-free buffer before initiating the conjugation reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.

Issue 2: ADC Aggregation During or After Conjugation

  • Question: We are observing significant aggregation of our ADC product. What measures can we take to mitigate this?

  • Answer: ADC aggregation can be caused by several factors, including the hydrophobicity of the payload and high DAR values.

    • High DAR and Payload Hydrophobicity: Attaching multiple hydrophobic drug molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.

      • Solution: Aim for a lower, more controlled DAR. The PEG component of the this compound linker is designed to improve solubility, but if aggregation persists, consider using a more hydrophilic variant of the linker if available.

    • Improper Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.

      • Solution: Optimize the formulation buffer for your specific ADC. This may involve screening different pH values and the addition of excipients like polysorbate to improve stability.

    • Purification Method:

      • Solution: Use size exclusion chromatography (SEC) to remove aggregates after the conjugation reaction.

Issue 3: Premature Payload Release in Plasma Stability Assays

  • Question: Our in vitro plasma stability assay indicates a higher-than-expected rate of premature payload release from our disulfide-linked ADC. Why is this occurring and how can it be addressed?

  • Answer: While disulfide linkers are designed for intracellular cleavage, some instability in plasma can occur.

    • Thiol-Disulfide Exchange: Serum albumin contains a free cysteine residue that can participate in thiol-disulfide exchange with the linker, leading to premature release of the payload.

      • Solution: The design of the disulfide linker itself can influence its stability. Introducing steric hindrance near the disulfide bond, for example, by using substituted cysteines, can make it less susceptible to exchange reactions.

    • Enzymatic Cleavage: Some enzymes present in plasma may be capable of reducing the disulfide bond.

      • Solution: Evaluate the stability of your ADC in the presence of purified plasma enzymes to determine if this is a significant degradation pathway. If so, a more sterically hindered linker design may be necessary.

Quantitative Data on Linker Performance

The selection of a linker has a significant impact on the therapeutic index of an ADC. The following tables provide a comparative summary of key performance metrics for different types of cleavable linkers.

Table 1: Comparative In Vitro Plasma Stability of Different Cleavable Linkers

Linker TypeCleavage MechanismRepresentative Half-Life in Plasma (t½)Key Considerations
Disulfide Reduction by Glutathione~2-7 daysStability can be modulated by steric hindrance.
Peptide (e.g., Val-Cit) Protease (Cathepsin B) Cleavage~7-14 daysSusceptible to cleavage by other proteases.
Hydrazone pH-sensitive (acid hydrolysis)~1-3 daysCan be unstable at physiological pH, leading to premature release.
β-glucuronide β-glucuronidase Cleavage>10 daysHighly stable; cleavage is dependent on high enzyme levels in the tumor microenvironment.

Note: Data is compiled from various studies and can be influenced by the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypeTarget Cell Line (Antigen-Positive) IC50Non-Target Cell Line (Antigen-Negative) IC50Bystander Effect
Cleavable (Disulfide) 1-10 nM>1000 nMYes (if payload is membrane-permeable)
Cleavable (Peptide) 0.5-5 nM>1000 nMYes (if payload is membrane-permeable)
Non-Cleavable 5-50 nM>1000 nMLimited or no bystander effect.

Note: IC50 values are representative and vary depending on the cell line, payload potency, and antigen expression levels.

Table 3: In Vivo Performance and Tolerability

Linker ClassTypical Maximum Tolerated Dose (MTD) in MiceNotes on Off-Target Toxicity
Cleavable Linkers Generally lower than non-cleavableHigher potential for off-target toxicity due to premature payload release.
Non-Cleavable Linkers Generally higher than cleavableLower off-target toxicity due to greater stability in circulation.

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with this compound Linker

This protocol outlines the steps for conjugating a drug-linker complex, where the linker is this compound, to an antibody via lysine residues.

  • Preparation of Antibody:

    • Dialyze the antibody into an amine-free buffer, such as PBS (phosphate-buffered saline), at a pH of 7.2-8.5.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Preparation of this compound-Payload Solution:

    • Immediately before use, dissolve the this compound-payload conjugate in a minimal amount of a dry, polar aprotic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the this compound-payload solution to the antibody solution with gentle stirring. The molar ratio of the linker-payload to the antibody will depend on the desired DAR and should be optimized (typically a 5-10 fold molar excess of linker-payload is a good starting point).

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted Pfp ester, add a small molecule with a primary amine (e.g., Tris or lysine) to a final concentration of ~50 mM.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC) or dialysis.

    • Further purify the ADC to remove aggregates using SEC if necessary.

  • Characterization of the ADC:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Calculate the DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the IC50 value of an ADC on both antigen-positive and antigen-negative cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include untreated wells as a control.

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma.

  • Incubation:

    • Incubate the ADC at a final concentration of ~100 µg/mL in fresh plasma (human, mouse, or rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately store the aliquots at -80°C.

  • Quantification of Intact ADC:

    • The amount of intact ADC at each time point can be quantified using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody and detects the payload.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining over time.

    • Calculate the half-life (t½) of the ADC in plasma.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows related to this compound linkers.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space cluster_effect Cellular Effect ADC ADC with this compound Linker TargetCell Target Cancer Cell (TM4SF1+) ADC->TargetCell 1. Binding to TM4SF1 Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Disulfide Cleavage (High GSH) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for a TM4SF1-targeting ADC with a this compound linker.

G TM4SF1 TM4SF1 Integrins Integrins TM4SF1->Integrins ERK_Pathway ERK1/2 Pathway Integrins->ERK_Pathway Wnt_Pathway Wnt/β-catenin Pathway Integrins->Wnt_Pathway Proliferation Cell Proliferation & Migration ERK_Pathway->Proliferation Wnt_Pathway->Proliferation Apoptosis Apoptosis Payload Released Payload (e.g., Tubulin Inhibitor) Payload->Proliferation Inhibits Payload->Apoptosis Induces G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Conjugation ADC Conjugation & Characterization (DAR) Binding Binding Affinity Assay (ELISA/SPR) Conjugation->Binding Cytotoxicity Cytotoxicity Assay (IC50) Binding->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability Xenograft Tumor Xenograft Model Stability->Xenograft Candidate Selection Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies (MTD) Xenograft->Toxicity

References

Validation & Comparative

A Comparative Guide to Reducible ADC Linkers: Focusing on PDdB-Pfp

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker technologies, reducible linkers, which are cleaved in the high-glutathione environment of the cell, represent a significant class. This guide provides a comparative overview of the PDdB-Pfp linker against other reducible and cleavable ADC linkers, supported by established experimental principles.

Introduction to Reducible Linkers

Reducible linkers are designed to be stable in the bloodstream and to release their cytotoxic payload upon entering a cancer cell. This selectivity is achieved by incorporating a disulfide bond, which is susceptible to cleavage by the high concentration of intracellular glutathione (GSH), a key antioxidant. The intracellular GSH concentration is approximately 1000-fold higher than in the plasma, providing a distinct trigger for payload release.[1]

The this compound linker is a type of reducible, cleavable ADC linker. Its structure contains a disulfide bond for intracellular cleavage and a pentafluorophenyl (Pfp) ester, a reactive group often used for conjugation to the payload.[2][3]

Comparative Analysis of ADC Linkers

The choice of linker significantly impacts the therapeutic index of an ADC. The ideal linker maintains a stable connection between the antibody and the payload in circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload release at the tumor site.[1][4]

Quantitative Data Comparison
Linker TypeLinker ExamplePlasma Stability (Half-life)Cleavage TriggerPayload Release EfficiencyBystander Effect
Reducible (Disulfide) This compound (Sterically Hindered) High (Several days) High intracellular Glutathione (GSH) Moderate to High Yes (if payload is membrane-permeable)
Reducible (Disulfide)SPDBModerateHigh intracellular Glutathione (GSH)HighYes (if payload is membrane-permeable)
Enzyme-CleavableVal-CitHighCathepsin B (in lysosome)HighYes (if payload is membrane-permeable)
pH-SensitiveHydrazoneLow to ModerateAcidic pH (in endosome/lysosome)ModerateYes (if payload is membrane-permeable)
β-GlucuronideGlucuronide-PABCHighβ-glucuronidase (in tumor microenvironment/lysosome)HighYes (if payload is membrane-permeable)
Non-CleavableThioether (e.g., SMCC)Very HighProteolytic degradation of the antibodyLow (releases payload-linker-amino acid adduct)No

Mechanism of Action: this compound and Other Reducible Linkers

The fundamental mechanism for reducible linkers involves the cleavage of the disulfide bond within the target cell.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with this compound Linker (Stable) ADC_bound 1. ADC binds to cell surface antigen ADC_circulating->ADC_bound Targeting Internalization 2. Internalization (Endocytosis) ADC_bound->Internalization Endosome 3. Trafficking to Endosome Internalization->Endosome Lysosome 4. Endosome/Lysosome Endosome->Lysosome Payload_release 5. GSH-mediated Disulfide Cleavage Lysosome->Payload_release Payload_action 6. Payload exerts cytotoxic effect Payload_release->Payload_action

General mechanism of action for an ADC with a reducible linker.

Upon internalization, the ADC is trafficked to intracellular compartments where the high concentration of glutathione reduces the disulfide bond of the this compound linker, leading to the release of the cytotoxic payload. Many modern linkers, including reducible ones, also incorporate a self-immolative spacer, which spontaneously decomposes after the initial cleavage event to ensure the release of the unmodified, fully active drug.

Experimental Protocols

Objective evaluation of ADC linker performance relies on a set of standardized in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantify the amount of intact ADC and/or released payload using methods like ELISA or LC-MS.

  • Calculate the half-life of the ADC in plasma.

start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Quantify Intact ADC (ELISA or LC-MS) sampling->analysis data_analysis Calculate Plasma Half-life analysis->data_analysis end End data_analysis->end

Workflow for an in vitro plasma stability assay.
In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed antigen-positive and antigen-negative cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for a period that allows for cell division and the payload to take effect (e.g., 72-120 hours).

  • Measure cell viability using a colorimetric assay (e.g., MTT) or a fluorescence-based method.

  • Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).

start Start seed_cells Seed Antigen +/- Cells start->seed_cells treat_cells Treat with ADC Serial Dilutions seed_cells->treat_cells incubate Incubate for 72-120h treat_cells->incubate measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability calculate_ic50 Calculate IC50 Values measure_viability->calculate_ic50 end End calculate_ic50->end

Workflow for an in vitro cytotoxicity assay.
In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells (xenograft) or syngeneic tumor cells into immunodeficient or immunocompetent mice, respectively.

  • Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control, ADC, etc.).

  • Administer the ADC, typically intravenously, at various dose levels and schedules.

  • Measure tumor volume and body weight regularly.

  • Evaluate the tumor growth inhibition (TGI) for each treatment group compared to the control.

Conclusion

The this compound linker, as a member of the reducible disulfide linker family, offers the advantage of targeted payload release in the reducing environment of cancer cells. The stability of such linkers can be fine-tuned through steric hindrance to achieve an optimal balance between plasma stability and efficient intracellular cleavage. While direct comparative data for this compound is limited, the principles outlined in this guide and the standardized experimental protocols provide a framework for its evaluation against other linker technologies. The continual development of novel linkers like this compound is crucial for advancing the next generation of safer and more effective Antibody-Drug Conjugates.

References

A Head-to-Head Comparison: PDdB-Pfp vs. Non-Cleavable Linkers for TM4SF1-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) is paramount to their success in selectively delivering potent cytotoxic agents to tumor cells. A critical component in this design is the linker that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker can significantly impact an ADC's stability, efficacy, and safety profile. This guide provides an objective comparison of the disulfide-based cleavable linker, PDdB-Pfp, and non-cleavable linkers for the targeting of Transmembrane 4 L6 Family Member 1 (TM4SF1), a promising therapeutic target in various cancers.

Introduction to Linker Strategies in TM4SF1-Targeted ADCs

TM4SF1 is highly expressed on the surface of numerous cancer cells and is involved in cell proliferation, migration, and invasion, making it an attractive target for ADC therapy. The efficacy of a TM4SF1-targeting ADC is not only dependent on the antibody's specificity but also on the linker's ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the target cancer cell.

This compound , a disulfide-containing linker, represents a cleavable linker strategy. Its mechanism relies on the higher concentration of reducing agents, such as glutathione, within the intracellular environment of tumor cells compared to the bloodstream. This differential allows for the selective cleavage of the disulfide bond and subsequent release of the payload inside the cancer cell.

Non-cleavable linkers , such as the maleimidocaproyl (mc) linker, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.

Comparative Performance Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for a TM4SF1 ADC with a non-cleavable linker against various cancer cell lines.

Cell LineCancer TypeTM4SF1 ExpressionNon-Cleavable Linker (v1.10-mc-LP2) IC50 (ng/mL)This compound Linker IC50 (ng/mL)
HUVECEndothelialHigh~10Data not available
HLECEndothelialHigh~10Data not available
NCI-H1299NSCLCHigh~1Data not available
EBC-1NSCLCHigh~1Data not available
Calu-3NSCLCModerate~10Data not available
SK-MES-1NSCLCModerate~10Data not available
A549NSCLCLow~100Data not available
Calu-6NSCLCLow>1000Data not available

NSCLC: Non-Small Cell Lung Cancer

In Vivo Efficacy in Xenograft Models

The following table summarizes the in vivo efficacy of a TM4SF1 ADC with a non-cleavable linker in mouse xenograft models of human cancers.

Tumor ModelDosing RegimenNon-Cleavable Linker (v1.10-mc-LP2) OutcomeThis compound Linker Outcome
NCI-H1299 (NSCLC)3 or 10 mg/kg, q4d x 4Complete tumor regression[1]Data not available
EBC-1 (NSCLC)3 or 10 mg/kg, q4d x 4Complete tumor regression[1]Data not available
Calu-3 (NSCLC)3 or 10 mg/kg, q4d x 4Complete tumor regression[1]Data not available
SK-MES-1 (NSCLC)3 or 10 mg/kg, q4d x 4Complete tumor regression[1]Data not available
A549 (NSCLC)3 or 10 mg/kg, q4d x 4Tumor growth delayData not available
Calu-6 (NSCLC)10 mg/kg, q4d x 4Tumor growth delay[1]Data not available
MiaPaCa-2 (Pancreatic)3 or 10 mg/kg, q4d x 4Complete tumor regressionData not available
PC-3 (Prostate)3 or 10 mg/kg, q4d x 4Complete tumor regressionData not available
SW620 (Colon)3 or 10 mg/kg, q4d x 4Complete tumor regressionData not available

Key Differences and Considerations

FeatureThis compound (Cleavable Linker)Non-Cleavable Linker
Release Mechanism Intracellular reduction of disulfide bondLysosomal degradation of the antibody
Payload Form Released as the unmodified, potent drugReleased as a payload-linker-amino acid complex
Bystander Effect Potentially high, as the released payload can be cell-permeable and kill neighboring antigen-negative tumor cells.Generally low to moderate, as the released payload-linker complex is often charged and less membrane-permeable.
Plasma Stability Generally considered to have moderate stability; premature cleavage can be a concern.High plasma stability, reducing the risk of off-target toxicity.
Therapeutic Window May be narrower due to potential for off-target toxicity from premature payload release.Potentially wider due to enhanced stability and targeted release.
Tumor Heterogeneity Advantageous in tumors with heterogeneous antigen expression due to the bystander effect.May be less effective in heterogeneous tumors as it primarily targets antigen-positive cells.

Signaling Pathways and Experimental Workflows

TM4SF1 Signaling Pathway

TM4SF1 is known to promote cancer cell proliferation and migration through the activation of the c-Src/PI3K/AKT signaling pathway. Upon activation, TM4SF1 can lead to the phosphorylation of Src, which in turn activates the PI3K/AKT cascade, promoting cell survival and growth.

TM4SF1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TM4SF1 TM4SF1 cSrc c-Src TM4SF1->cSrc Activation PI3K PI3K cSrc->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Migration AKT->Proliferation Promotes

TM4SF1-mediated activation of the c-Src/PI3K/AKT signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assay

cytotoxicity_workflow A Seed TM4SF1-expressing cancer cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of TM4SF1 ADC (cleavable vs. non-cleavable) B->C D Incubate for 72-96 hours C->D E Assess cell viability (e.g., CellTiter-Glo assay) D->E F Determine IC50 values E->F

Workflow for determining the in vitro cytotoxicity of TM4SF1 ADCs.

Experimental Workflow: In Vivo Xenograft Efficacy Study

invivo_workflow A Implant human tumor cells (TM4SF1-positive) subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups: - Vehicle control - Non-cleavable linker ADC - this compound linker ADC B->C D Administer treatment intravenously (e.g., q4d x 4) C->D E Monitor tumor volume and body weight regularly D->E F Analyze tumor growth inhibition and complete regressions E->F

Workflow for evaluating the in vivo efficacy of TM4SF1 ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is adapted from the methodology used for the v1.10-mc-LP2 ADC.

  • Cell Plating: Seed TM4SF1-expressing cancer cell lines in 96-well, white, clear-bottom plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the TM4SF1 ADCs (both this compound and non-cleavable linker constructs) in culture medium. Add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C.

  • Viability Assessment: Assess cell viability using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Study in Xenograft Models

This protocol is a general guideline for assessing in vivo efficacy.

  • Cell Implantation: Subcutaneously implant 5 x 10^6 TM4SF1-positive human tumor cells (e.g., NCI-H1299) in a suspension of Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., PBS)

    • TM4SF1 ADC with this compound linker (e.g., 3 mg/kg)

    • TM4SF1 ADC with non-cleavable linker (e.g., 3 mg/kg)

    • Isotype control ADC

  • ADC Administration: Administer the ADCs intravenously (i.v.) via the tail vein. A typical dosing schedule is once every four days for a total of four doses (q4d x 4).

  • Monitoring: Monitor tumor volume and mouse body weight twice weekly.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition and the incidence of complete tumor regressions. Euthanize mice if tumors exceed a predetermined size or if signs of toxicity are observed.

Conclusion

The choice between a this compound cleavable linker and a non-cleavable linker for a TM4SF1-targeting ADC is a critical decision that requires careful consideration of the specific therapeutic goals.

  • This compound (Cleavable): The potential for a significant bystander effect makes this linker an attractive option for treating heterogeneous tumors where not all cells express TM4SF1. However, this comes with a potential trade-off in plasma stability, which needs to be carefully optimized to minimize off-target toxicity.

  • Non-Cleavable Linker: The high plasma stability of non-cleavable linkers offers a potentially wider therapeutic window and reduced off-target effects. This strategy is likely to be most effective in tumors with high and uniform TM4SF1 expression.

Further preclinical studies directly comparing TM4SF1 ADCs with this compound and non-cleavable linkers are warranted to definitively determine the optimal linker strategy for this promising cancer target. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative evaluations.

References

Efficacy of Pyrrolobenzodiazepine (PBD)-Based Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of pyrrolobenzodiazepine (PBD)-based antibody-drug conjugates (ADCs) in various cancer models. While the initial focus was on the specific PDdB-Pfp linker, the available literature predominantly features studies on other PBD-based ADCs. This report will, therefore, focus on a well-documented study by Gregson et al. on a low-potency PBD dimer ADC, utilizing the SG3584 drug-linker, as a representative example to illustrate the efficacy and experimental methodologies associated with this class of ADCs.

Introduction to PBD-Based ADCs

Antibody-drug conjugates are a class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. Pyrrolobenzodiazepines are a class of DNA-crosslinking agents that are exceptionally potent, making them suitable payloads for ADCs.[1] The efficacy of these ADCs is influenced by the antibody target, the linker connecting the antibody to the payload, and the specific PBD dimer used.

Mechanism of Action

PBD-based ADCs function by binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, the PBD payload is released from the antibody and translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent cross-links. This DNA damage blocks cell division and ultimately leads to apoptotic cell death.[2][3][4]

PBD_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC PBD-ADC Antigen Tumor Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Released_PBD Released PBD Payload Lysosome->Released_PBD Payload Release DNA DNA Released_PBD->DNA Nuclear Translocation & Binding Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA DNA Cross-linking Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Cell Cycle Arrest &

Figure 1: General mechanism of action of a PBD-based ADC.

Case Study: Low-Potency PBD Dimer ADC (SG3584 linker)

A study by Gregson et al. investigated the efficacy of ADCs utilizing a low-potency PBD dimer, SG3650, conjugated via the SG3584 linker.[5] This study provides valuable insights into how modifying payload potency can potentially improve the therapeutic index.

In Vitro Efficacy

The in vitro cytotoxicity of the anti-HER2 ADC (trastuzumab-C239i-SG3584) was evaluated against various cancer cell lines.

Cell LineTargetIC50 (ng/mL)
NCI-N87HER21.1
JIMT-1HER21.8
BT-474HER21.2
MD-MB-468EGFR>1000

Table 1: In Vitro Cytotoxicity of Trastuzumab-C239i-SG3584 ADC Data extracted from Gregson et al., Mol Cancer Ther, 2022.

In Vivo Efficacy

The anti-tumor activity of the trastuzumab-C239i-SG3584 ADC was assessed in xenograft models of human cancer.

Cancer ModelTreatmentDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
NCI-N87 Gastric CancerTrastuzumab-C239i-SG3584 (DAR 2)10Single DoseSignificant tumor regression
NCI-N87 Gastric CancerTrastuzumab-SG3584 (DAR 8)3Single DoseSignificant tumor regression
JIMT-1 Breast CancerTrastuzumab-SG3584 (DAR 8)10Single DoseSustained tumor growth delay

Table 2: In Vivo Efficacy of Trastuzumab-SG3584 ADCs in Xenograft Models Data summarized from Gregson et al., Mol Cancer Ther, 2022. The study demonstrated that the antitumor activity could be enhanced by increasing the drug-to-antibody ratio (DAR) and adjusting the dosing schedule.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-120 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., SDS-HCl or DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines the process for evaluating the anti-tumor efficacy of an ADC in a mouse model.

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization ADC_Administration ADC Administration (e.g., Intravenous) Randomization->ADC_Administration Monitoring Monitor Tumor Volume & Body Weight ADC_Administration->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Figure 2: General workflow for an in vivo xenograft efficacy study.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.

  • ADC Administration: The ADC is administered to the treatment groups, typically via intravenous injection, at predetermined doses and schedules.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

PBD-based ADCs represent a promising class of targeted cancer therapies. The efficacy of these agents is dependent on a multitude of factors, including the choice of target antigen, the specific PBD payload, and the linker technology. The case study of the low-potency PBD dimer ADC demonstrates that careful engineering of each component can lead to significant anti-tumor activity in preclinical models. Further research into novel linkers, such as this compound, and different PBD payloads will continue to advance the development of this important class of therapeutics.

References

In Vivo Stability of ADC Linkers: A Comparative Analysis of PDdB-Pfp and Other Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker's stability in systemic circulation and its ability to efficiently release the cytotoxic payload at the target site are paramount for maximizing efficacy and minimizing off-target toxicity. This guide provides an objective comparison of the in vivo stability of the novel PDdB-Pfp linker alongside other commonly used linkers, supported by experimental data.

The in vivo stability of an ADC is largely governed by the chemical nature of its linker. An ideal linker must remain intact in the bloodstream to prevent premature release of the potent payload, which could otherwise lead to systemic toxicity. Upon reaching the tumor microenvironment or after internalization into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic agent. This guide focuses on the comparative in vivo stability of the this compound linker and other widely utilized linker technologies, including the protease-cleavable dipeptide linker MC-Val-Cit-PABC and the non-cleavable thioether linker SMCC.

Comparative In Vivo Stability Data

The following table summarizes quantitative data from various preclinical studies, providing a comparative overview of the in vivo stability of different ADC linkers. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, antibodies, and payloads used.

Linker TypeLinker ChemistryADC ModelAnimal ModelHalf-life of Intact ADC/LinkerReference
This compound Pyridyl Disulfide Not specified in publicly available literatureNot specified in publicly available literatureData not publicly available-
Hindered DisulfideDisulfideAnti-HER2 PBDMouseStable with minimal drug loss[1]
Maytansinoid DisulfideDisulfide (SPDB)huC242-DM4Mouse~9 days[1]
DipeptideProtease-cleavable (MC-Val-Cit-PABC)cAC10-MMAEMouse~6.0 days (144 hours)[2]
DipeptideProtease-cleavable (MC-Val-Cit-PABC)cAC10-MMAECynomolgus Monkey~9.6 days (230 hours)[2]
Tri-glycyl PeptideProtease-cleavable (CX)ADC-DM1Mouse9.9 days[3]
ThioetherNon-cleavable (SMCC)ADC-DM1Mouse10.4 days
HydrazonepH-sensitiveNot specifiedHuman/Mouse Plasma~2 days

Note: The in vivo stability of the this compound linker is not yet publicly documented in peer-reviewed literature. The data for other disulfide linkers are provided as a proxy for this class of linker chemistry.

Linker Cleavage Mechanisms and Experimental Workflows

The selective release of the cytotoxic payload is dictated by the linker's cleavage mechanism. The this compound linker, being a disulfide-based linker, is designed to be cleaved in the reducing environment of the intracellular space.

This compound Linker Cleavage Mechanism ADC_Circulation ADC with this compound Linker (Stable in Circulation) Internalization Internalization into Target Cell ADC_Circulation->Internalization Target Binding Intracellular_Environment Reducing Intracellular Environment (e.g., Glutathione) Internalization->Intracellular_Environment Cleavage Disulfide Bond Cleavage Intracellular_Environment->Cleavage Payload_Release Active Payload Released Cleavage->Payload_Release

Caption: Cleavage mechanism of the this compound disulfide linker.

The evaluation of in vivo linker stability is a critical step in ADC development. The following diagram illustrates a typical experimental workflow for assessing and comparing the stability of different ADC linkers.

Experimental Workflow for In Vivo Linker Stability Comparison cluster_in_vivo In Vivo Phase cluster_analysis Bioanalytical Phase Animal_Dosing Administer ADCs with different linkers to animal models (e.g., mice, rats) Blood_Sampling Collect blood samples at various time points Animal_Dosing->Blood_Sampling ELISA ELISA-based quantification of intact ADC Blood_Sampling->ELISA LC_MS LC-MS/MS quantification of free payload Blood_Sampling->LC_MS Data_Analysis Data Analysis: - Calculate ADC half-life - Determine rate of drug deconjugation ELISA->Data_Analysis LC_MS->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Caption: Workflow for comparing in vivo stability of ADC linkers.

Experimental Protocols

Accurate assessment of in vivo ADC stability relies on robust and validated bioanalytical methods. The two most common approaches are Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying the intact ADC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for measuring the concentration of prematurely released free payload in plasma.

ELISA-Based Quantification of Intact ADC

Objective: To measure the concentration of the antibody-conjugated drug over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.

LC-MS/MS-Based Quantification of Free Payload

Objective: To quantify the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system coupled to a tandem mass spectrometer.

    • The free payload is separated from other plasma components by the LC column.

    • The mass spectrometer is set to detect and quantify the specific mass-to-charge ratio of the free payload and its fragments.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Conclusion

The in vivo stability of an ADC linker is a critical attribute that directly impacts its therapeutic index. While dipeptide and thioether linkers have demonstrated high stability in preclinical models, with half-lives extending to several days, the in vivo performance of the novel this compound linker is yet to be extensively reported. As a disulfide-based linker, its stability is expected to be influenced by the steric hindrance around the disulfide bond and the specific physiological conditions. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of this compound and other linker technologies, enabling the rational design of next-generation ADCs with optimized safety and efficacy profiles.

References

Validating the Target Specificity of Novel Bioconjugates: A Comparative Guide for PDdB-Pfp Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antibody conjugates is a cornerstone of targeted therapeutics and diagnostics. The conjugation of moieties like PDdB-Pfp to monoclonal antibodies (mAbs) holds the promise of enhanced functionality, but rigorous validation of target specificity is paramount to ensure efficacy and safety. This guide provides a comparative framework for validating the target specificity of this compound conjugated antibodies, offering detailed experimental protocols and objective comparisons with alternative validation strategies.

Pentafluorophenyl (PFP) esters are utilized in bioconjugation for their high reactivity towards primary amines on biomolecules and their increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3] This property can lead to more efficient and controlled conjugation reactions.[2][3] The "PDdB" component of the conjugate represents a novel functional moiety, the specificity of which, post-conjugation, must be thoroughly assessed.

Comparative Analysis of Target Specificity Validation Methods

The selection of an appropriate validation method is critical and often a combination of approaches provides the most robust evidence of target specificity. Below is a summary of key methodologies.

Validation Method Principle Advantages Limitations Applicability for this compound Conjugates
Genetic Knockout/Knockdown The target protein expression is eliminated or reduced in a cell line using CRISPR/Cas9 or siRNA. The conjugated antibody's binding is then compared between the modified and wild-type cells.Considered the "gold standard" for specificity validation. Provides definitive evidence of on-target binding.Requires genetic manipulation of cell lines, which can be time-consuming. Not all cell lines are easily transfectable.High: Directly assesses if the signal from the this compound conjugate is dependent on the presence of the target protein.
Orthogonal Approaches Compares the results from the antibody-based method (e.g., Western Blot, ELISA) with a non-antibody-based method for target quantification, such as mass spectrometry.Provides independent confirmation of target expression levels. Reduces the likelihood of artifacts from a single technique.Requires access to specialized equipment (e.g., mass spectrometer) and expertise. Can be expensive.High: Correlating the signal from the this compound conjugate with the absolute or relative quantification of the target protein by mass spectrometry across different cell lines provides strong evidence of specificity.
Immunoprecipitation-Mass Spectrometry (IP-MS) The antibody is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.Identifies the direct binding partner of the antibody and any off-target interactions. Provides a comprehensive view of binding specificity.Can be technically challenging to optimize. Not all antibodies are suitable for immunoprecipitation.High: Confirms that the this compound conjugated antibody specifically pulls down the intended target protein.
Peptide/Antigen Blocking The antibody is pre-incubated with the peptide or purified protein antigen it was raised against before being used in an assay. A specific antibody will show a reduced or eliminated signal.Relatively simple and quick to perform. Useful for confirming that the antibody binds to the intended epitope.Does not rule out off-target binding to other proteins that may share a similar epitope. The blocking peptide itself can sometimes cause non-specific effects.Moderate: Useful as a preliminary check, but should be supplemented with more definitive methods like genetic knockout.
Cell Lines with Varying Target Expression The binding of the conjugated antibody is assessed across a panel of cell lines with known high, low, and no expression of the target protein.Utilizes readily available cell lines. Can provide a good initial screen for specificity and sensitivity.Relies on the accurate characterization of target expression in the cell lines. Does not definitively rule out off-target binding in the positive cell lines.High: A fundamental and widely used method to establish a correlation between the signal from the this compound conjugate and the expression level of the target antigen.

Experimental Workflows & Protocols

A multi-step approach is recommended for the comprehensive validation of a this compound conjugated antibody.

G cluster_0 Initial Screening cluster_1 Definitive Validation cluster_2 Functional Assessment A Conjugate Characterization (e.g., Drug-to-Antibody Ratio) B Binding to Cell Lines with Varying Target Expression (Flow Cytometry / ELISA) A->B C Genetic Knockout/Knockdown (e.g., CRISPR/Cas9) B->C If positive correlation D Orthogonal Method Comparison (e.g., Western Blot vs. Mass Spec) B->D E Immunoprecipitation-Mass Spectrometry (IP-MS) C->E F In Vitro Functional Assays (e.g., Cytotoxicity, Internalization) C->F D->F G Validated this compound Conjugated Antibody F->G

Caption: Workflow for validating this compound conjugated antibody specificity.

Detailed Experimental Protocols

Objective: To confirm that the binding of the this compound conjugated antibody is dependent on the presence of the target protein.

Methodology:

  • Cell Line Selection: Choose a cell line that endogenously expresses the target protein at a moderate to high level.

  • gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting a critical exon of the target gene into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the selected cell line.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Screening and Validation of Knockout:

    • Expand the clones and screen for target protein knockout by Western Blot and/or Sanger sequencing of the targeted genomic region.

    • Select a validated knockout clone and a wild-type control clone for further experiments.

  • Flow Cytometry Analysis:

    • Incubate both the knockout and wild-type cells with the this compound conjugated antibody at a predetermined optimal concentration.

    • Wash the cells and analyze them on a flow cytometer.

    • Expected Outcome: A significant reduction or complete loss of signal in the knockout cells compared to the wild-type cells confirms target specificity.

Objective: To correlate the signal from the this compound conjugated antibody with the abundance of the target protein as determined by an independent method.

Methodology:

  • Cell Lysate Preparation: Prepare whole-cell lysates from a panel of cell lines with varying expression levels of the target protein.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the this compound conjugated antibody (if the conjugate is compatible with Western Blotting) or the unconjugated antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensities.

  • Mass Spectrometry-Based Proteomics:

    • Analyze the same cell lysates using a quantitative proteomics approach (e.g., label-free quantification or targeted proteomics).

    • Determine the relative or absolute abundance of the target protein across the cell line panel.

  • Correlation Analysis:

    • Plot the signal intensity from the Western Blot against the protein abundance determined by mass spectrometry.

    • Expected Outcome: A strong positive correlation between the two methods provides orthogonal validation of the antibody's specificity.

Objective: To identify the direct binding partner of the this compound conjugated antibody.

Methodology:

  • Cell Lysis: Lyse cells expressing the target protein under non-denaturing conditions to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with the this compound conjugated antibody.

    • Add protein A/G beads to capture the antibody-antigen complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the proteins present in the sample.

    • Expected Outcome: The intended target protein should be identified with high confidence and be significantly enriched compared to control IP experiments (e.g., using an isotype control antibody).

Signaling Pathway Perturbation Analysis

Understanding how the this compound conjugate impacts cellular signaling is crucial. If the target is a receptor, its engagement by the conjugated antibody should elicit a specific downstream signaling cascade.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling A This compound Conjugated Antibody B Target Receptor A->B Binding C Downstream Kinase 1 B->C Activation D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response (e.g., Apoptosis, Proliferation Change) F->G

Caption: Hypothetical signaling cascade initiated by conjugate binding.

References

Disulfide-Based Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, the bridge between these two components, plays a pivotal role in the efficacy and safety of an ADC. Among the various linker technologies, disulfide-based linkers have been successfully employed in several approved and clinical-stage ADCs. This guide provides a comparative analysis of ADCs utilizing disulfide-based linkers against those with alternative linker technologies, supported by experimental data and detailed protocols.

Case Study 1: Anti-CD33 ADCs in Acute Myeloid Leukemia (AML)

A prime example of a successful ADC featuring a disulfide-based linker is Gemtuzumab ozogamicin (Mylotarg®) , approved for the treatment of CD33-positive Acute Myeloid Leukemia (AML). The linker in Gemtuzumab ozogamicin is designed to be stable in the bloodstream and undergo cleavage within the target cancer cells.[1][2]

Comparative Performance of Anti-CD33 ADCs
ADCLinker TypePayloadKey Efficacy DataNotable Safety Profile
Gemtuzumab ozogamicin Disulfide-based (cleavable) CalicheamicinIn a Phase III trial, the addition of Gemtuzumab ozogamicin to standard chemotherapy resulted in a longer median event-free survival (17.3 vs 9.5 months) and a higher 3-year event-free survival rate (39.8% vs 13.6%) in patients with favorable or intermediate-risk cytogenetics.[3]The most significant adverse event is myelosuppression.[3] A fractionated dosing schedule has been adopted to improve safety.[2]
Vadastuximab talirine (SGN-CD33A) Dipeptide (cleavable)Pyrrolobenzodiazepine (PBD) dimerIn a Phase I trial for previously untreated elderly AML patients, a complete remission or complete remission with incomplete hematologic recovery (CR/CRi) was achieved in 54% of patients.Data from clinical trials has been evaluated.

Case Study 2: Anti-CD22 ADCs in B-cell Acute Lymphoblastic Leukemia (B-ALL)

Inotuzumab ozogamicin (Besponsa®) is another successful ADC that utilizes a disulfide-containing linker to deliver a calicheamicin payload to CD22-expressing cancer cells in patients with relapsed or refractory B-cell precursor Acute Lymphoblastic Leukemia (ALL).

Comparative Performance of Anti-CD22 ADCs
ADCLinker TypePayloadKey Efficacy DataNotable Safety Profile
Inotuzumab ozogamicin Disulfide-based (cleavable) CalicheamicinIn a Phase III trial, complete remission (CR) rates were significantly higher in the Inotuzumab ozogamicin group compared to standard therapy (80.7% vs 29.4%). Progression-free survival (5.0 vs 1.8 months) and overall survival (7.7 vs 6.7 months) were also longer.Veno-occlusive liver disease is a significant adverse event.
Moxetumomab pasudotox -PE38 (Pseudomonas exotoxin A)-Data from clinical trials has been evaluated.

Case Study 3: Anti-HER2 ADCs in Breast Cancer

The human epidermal growth factor receptor 2 (HER2) is a well-established target in breast cancer. While the approved anti-HER2 ADC, Trastuzumab emtansine (Kadcyla®) , utilizes a non-cleavable thioether linker, it serves as a valuable comparator to understand the influence of linker technology.

Comparative Performance of Anti-HER2 ADCs
ADCLinker TypePayloadKey Efficacy DataNotable Bystander Effect
Investigational HER2-ADC Disulfide-based (cleavable) Maytansinoid (e.g., DM1)Preclinical studies have shown potent in vitro cytotoxicity with IC50 values in the low nanomolar range against HER2-amplified cell lines.Cleavable linkers, including disulfide-based ones, can potentially mediate a bystander effect, killing neighboring antigen-negative cells.
Trastuzumab emtansine (T-DM1) Thioether (non-cleavable)Maytansinoid (DM1)Approved for HER2-positive metastatic breast cancer, demonstrating significant improvements in progression-free and overall survival in clinical trials.Generally considered to have a limited bystander effect due to the non-cleavable linker.

Case Study 4: Anti-Trop-2 ADCs in Solid Tumors

Trophoblast cell surface antigen 2 (Trop-2) is a promising target in various solid tumors. Sacituzumab govitecan (Trodelvy®) , an approved anti-Trop-2 ADC, employs a cleavable linker that is not disulfide-based, providing a point of comparison for potential future disulfide-linked anti-Trop-2 ADCs.

Comparative Performance of Anti-Trop-2 ADCs
ADCLinker TypePayloadKey Efficacy DataNotable Bystander Effect
Investigational Trop-2 ADC Disulfide-based (cleavable) --The cleavable nature of disulfide linkers would be expected to facilitate a bystander effect.
Sacituzumab govitecan CL2A (hydrolyzable, non-disulfide)SN-38In the ASCENT trial for metastatic triple-negative breast cancer, the median progression-free survival was 5.6 months with Sacituzumab govitecan versus 1.7 months with chemotherapy.The moderately stable linker allows for the release of SN-38 in the tumor microenvironment, contributing to a bystander effect.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the measurement of ADC-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies cell viability based on metabolic activity.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • ADC and isotype control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium and incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and isotype control in complete medium. Add 50 µL of the diluted ADC or control to the respective wells.

  • Incubation: Incubate the plate for a duration sufficient to observe cell death (typically 48-144 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.

In Vitro Bystander Effect Assay

This protocol describes two common methods to assess the bystander killing ability of an ADC: the co-culture assay and the conditioned medium transfer assay.

A. Co-culture Bystander Assay

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (Ag- cells may be engineered to express a fluorescent protein for easy identification)

  • Complete cell culture medium

  • ADC, isotype control ADC, and free payload

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1). Include monoculture controls of each cell line.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC, isotype control, or free payload.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification: Assess the viability of the Ag- cell population using flow cytometry (by gating on the fluorescently labeled cells) or fluorescence microscopy.

B. Conditioned Medium Transfer Assay

Materials:

  • Ag+ and Ag- cell lines

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 6-well and 96-well plates

  • Sterile filters (0.22 µm)

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Generate Conditioned Medium: Seed Ag+ cells in 6-well plates and treat them with a high concentration of the ADC or isotype control for 48-72 hours.

  • Collect and Filter: Collect the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter.

  • Treat Bystander Cells: Seed Ag- cells in a 96-well plate. Replace the medium with the collected conditioned medium.

  • Incubation: Incubate the Ag- cells for 48-72 hours.

  • Quantification: Assess the viability of the Ag- cells using a standard cell viability assay.

In Vivo Efficacy Evaluation in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC, vehicle control, and relevant control antibodies

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC, vehicle control, and other controls intravenously at the specified dose and schedule.

  • Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall health of the mice regularly.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumors are then excised and weighed.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Mandatory Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF, NRG1) HER3 HER3/HER4 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS Ras HER2->RAS Activates HER3->HER2 Dimerizes with AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

Trop2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trop2 Trop-2 PKC PKC Trop2->PKC Activates PI3K PI3K Trop2->PI3K Activates RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB CyclinD1 Cyclin D1 ERK->CyclinD1 AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Invasion AKT->Proliferation NFkB->Proliferation CyclinD1->Proliferation

Caption: Key signaling pathways activated by Trop-2.

ADC_Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with ADC (serial dilutions) incubate1->treat incubate2 Incubate (48-144h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.

ADC_Bystander_Workflow cluster_coculture Co-culture Method cluster_conditioned Conditioned Medium Method start_co Start seed_co Co-culture Ag+ and fluorescent Ag- cells start_co->seed_co treat_co Treat with ADC seed_co->treat_co incubate_co Incubate (72-120h) treat_co->incubate_co quantify_co Quantify Ag- cell viability (Flow/Microscopy) incubate_co->quantify_co end_co End quantify_co->end_co start_cm Start treat_ag_plus Treat Ag+ cells with ADC start_cm->treat_ag_plus collect_cm Collect & filter conditioned medium treat_ag_plus->collect_cm treat_ag_minus Treat Ag- cells with conditioned medium collect_cm->treat_ag_minus incubate_cm Incubate (48-72h) treat_ag_minus->incubate_cm quantify_cm Assess Ag- cell viability (e.g., MTT) incubate_cm->quantify_cm end_cm End quantify_cm->end_cm

Caption: Workflows for in vitro bystander effect assays.

References

A Researcher's Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates Featuring the PDdB-Pfp Linker-Payload System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. These complex biologics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, are designed to maximize efficacy while minimizing off-target toxicity. A critical aspect of ADC development is the assessment of its immunogenicity, as the induction of an anti-drug antibody (ADA) response can significantly alter the pharmacokinetics, efficacy, and safety of the therapeutic.

This guide provides a framework for assessing the immunogenicity of ADCs, with a particular focus on those containing the cleavable PDdB-Pfp (a disulfide-containing linker with a perfluorophenyl ester) payload system. While direct comparative clinical immunogenicity data for specific linker-payloads is often proprietary, this guide offers a comparative overview of different linker technologies, detailed experimental protocols for immunogenicity assessment, and visualizations of key pathways and workflows to aid researchers in their evaluation of novel ADCs.

Comparative Analysis of ADC Linker Technologies

The choice of linker is a critical determinant of an ADC's stability, mechanism of action, and potential immunogenicity. The linker's chemistry influences whether the payload is released in a targeted manner and can also impact the generation of neoantigens.

Linker TypeLinkage Chemistry & Cleavage MechanismKey Characteristics Influencing ImmunogenicityRepresentative Linker Examples
Disulfide Linkers Disulfide bond , cleaved by reducing agents (e.g., glutathione) prevalent in the intracellular environment. The this compound linker falls into this category.- Cleavable: Allows for intracellular release of the payload. - Potential for Hapten Formation: The linker-payload moiety, when exposed, can act as a hapten, potentially eliciting an immune response. - Stability Dependent on Microenvironment: Premature cleavage in the bloodstream could expose the linker-payload and increase immunogenicity risk.SPP, SPDB
Peptide Linkers Peptide bond , cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumor cells.- Cleavable: Enables targeted payload release in the lysosome. - Potential for Neo-epitope Formation: The peptide sequence itself can be immunogenic. - High Plasma Stability: Generally stable in circulation, which can reduce the risk of off-target toxicities and immunogenicity.[1]Valine-Citrulline (vc), Valine-Alanine (va)
Hydrazone Linkers Hydrazone bond , cleaved under acidic conditions found in endosomes and lysosomes.- Cleavable: pH-sensitive release of the payload. - Variable Stability: Can be less stable in circulation compared to other cleavable linkers, potentially leading to premature payload release and increased immunogenicity.[2]AcBut
Non-Cleavable Linkers Stable thioether bond , payload is released upon complete lysosomal degradation of the antibody.- Non-Cleavable: High stability in circulation, generally leading to a lower risk of off-target toxicity and potentially lower immunogenicity due to minimized exposure of the linker-payload.[2][3] - No Bystander Effect: The payload is released within the target cell, which may limit efficacy against neighboring antigen-negative tumor cells.SMCC

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach is recommended for evaluating the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of the immune response, including neutralizing antibody assays and T-cell response evaluation.[4]

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a standard method for the detection of ADAs in patient or animal serum.

Objective: To detect and quantify antibodies that can bind to the ADC.

Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with the ADC (e.g., at 1-2 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBST) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum samples and controls to the wells. Incubate for 1-2 hours at room temperature to allow ADAs to bind to the coated ADC.

  • Detection: Wash the plate and add a biotinylated version of the ADC. Incubate for 1 hour at room temperature. This will bind to the other arm of the bivalent ADA, forming a "bridge".

  • Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30-60 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of ADA present in the sample.

Dendritic Cell:T-Cell (DC:T-Cell) Co-Culture Assay

This in vitro assay assesses the potential of an ADC to induce a T-cell-dependent immune response, which is a key driver of ADA production.

Objective: To evaluate the potential of an ADC to be processed by antigen-presenting cells (APCs) and activate CD4+ T-cells.

Methodology:

  • Monocyte Isolation and DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors. Culture the monocytes with GM-CSF and IL-4 for 5-7 days to differentiate them into immature dendritic cells (DCs).

  • ADC Loading and DC Maturation: Expose the immature DCs to the ADC, a negative control (e.g., vehicle), and a positive control (e.g., keyhole limpet hemocyanin - KLH) for 24 hours. A maturation stimulus (e.g., LPS or a cytokine cocktail) is added to induce DC maturation.

  • Autologous T-Cell Isolation: Isolate autologous CD4+ T-cells from the same donor's PBMCs using magnetic bead separation.

  • Co-culture: Co-culture the mature, ADC-loaded DCs with the autologous CD4+ T-cells for 5-7 days.

  • Assessment of T-Cell Activation: T-cell activation can be measured by several readouts:

    • Proliferation: Measured by the incorporation of 3H-thymidine or dyes like CFSE.

    • Cytokine Production: Measurement of cytokines such as IL-2, IFN-γ, and TNF-α in the culture supernatant by ELISA or multiplex bead array.

    • Activation Marker Expression: Analysis of cell surface markers like CD25 and CD69 on T-cells by flow cytometry.

Visualizing Key Processes in Immunogenicity Assessment

To better understand the experimental workflows and biological pathways involved in ADC immunogenicity, the following diagrams are provided.

experimental_workflow_ada_elisa cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Sample Incubation cluster_detection Detection cluster_signal Signal Generation cluster_readout Readout plate 96-well plate wash1 Wash plate->wash1 adc_coat ADC Coating (1-2 µg/mL in PBS) adc_coat->plate Overnight at 4°C block Blocking Buffer (e.g., 5% BSA in PBST) wash1->block 1-2 hours at RT wash2 Wash block->wash2 sample Serum Samples & Controls wash2->sample 1-2 hours at RT wash3 Wash sample->wash3 biotin_adc Biotinylated ADC wash3->biotin_adc 1 hour at RT wash4 Wash biotin_adc->wash4 strep_hrp Streptavidin-HRP wash4->strep_hrp 30-60 min at RT tmb TMB Substrate strep_hrp->tmb Color Development stop Stop Solution tmb->stop read Read Absorbance at 450 nm stop->read dct_cell_assay_workflow cluster_dc_generation DC Generation cluster_adc_loading ADC Loading & Maturation cluster_coculture Co-culture cluster_readout Assessment of T-Cell Activation pbmc PBMCs from Healthy Donor monocytes Isolate Monocytes pbmc->monocytes t_cells Isolate Autologous CD4+ T-Cells pbmc->t_cells immature_dc Differentiate to Immature DCs (GM-CSF + IL-4) monocytes->immature_dc 5-7 days adc_load Load with ADC & Maturation Stimulus immature_dc->adc_load 24 hours mature_dc Mature DCs adc_load->mature_dc coculture Co-culture DCs and T-Cells mature_dc->coculture t_cells->coculture 5-7 days proliferation Proliferation Assay (e.g., CFSE) coculture->proliferation cytokines Cytokine Measurement (e.g., ELISA) coculture->cytokines markers Activation Marker Expression (Flow Cytometry) coculture->markers

References

Safety Operating Guide

PDdB-Pfp proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Due to the critical nature of chemical handling and disposal, providing accurate safety information is paramount. The term "PDdB-Pfp" does not correspond to a standard chemical identifier in the public domain. To ensure the safety of researchers, scientists, and drug development professionals, it is essential to obtain the precise identity of the substance .

Therefore, we request that you please provide the following information:

  • Full Chemical Name: The complete and unabbreviated name of the chemical.

  • CAS Number: The unique Chemical Abstracts Service (CAS) registry number for the substance.

Once this information is provided, we can deliver a comprehensive guide on the proper disposal procedures for "this compound," including immediate safety protocols, operational plans, and any relevant data presented in a clear and accessible format. Your safety is our primary concern, and accurate chemical identification is the first step in ensuring safe handling and disposal.

Essential Safety and Operational Plan for Handling PDdB-Pfp

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical identifier "PDdB-Pfp" does not correspond to a recognized standard chemical name in publicly available databases. This guide is formulated on the precautionary principle, assuming "this compound" is a novel or uncharacterized research chemical with potential hazards. The inclusion of "Pfp" in the name may suggest the presence of a pentafluorophenyl group, a moiety known to be present in hazardous compounds.[1][2] All personnel must conduct a thorough risk assessment before commencing any work.[3][4][5]

This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Given the unknown nature of this compound, it must be treated as a substance of unknown toxicity. A risk assessment should be completed before any handling, considering all potential routes of exposure: inhalation, dermal contact, and ingestion.

Assumed Hazards Based on "Pfp" (Pentafluorophenyl) Moiety:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity: May cause severe skin burns and serious eye damage.

  • Irritation: May cause respiratory, skin, and eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent all potential routes of exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.

Body Part Recommended PPE Rationale
Hands Double Gloving: Inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical classes. Gloves must be inspected before use and changed immediately upon contamination.
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and vapors. Goggles provide a seal around the eyes, while the face shield offers broader facial protection.
Body Chemical-resistant lab coat and a chemically resistant apron. For larger quantities or higher splash risk, a chemical-resistant suit is recommended.Protects the skin from contact with the substance.
Respiratory A properly fitted respirator with organic vapor and particulate cartridges (e.g., P100/OV).Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. To be used in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Designate a Workspace: Clearly demarcate a specific area within a chemical fume hood for the handling of this compound.

  • Assemble Materials: Gather all necessary equipment, including appropriate containers, weighing instruments, and spill kits, before introducing this compound to the workspace.

  • Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.

Handling:

  • Minimize Quantities: Use the smallest feasible quantity of the substance for any experiment.

  • Avoid Direct Contact: Utilize tools such as spatulas and pipettes for all manipulations to prevent direct contact.

  • Maintain Containment: Keep all containers holding this compound sealed when not in immediate use.

  • Work with a Buddy: Never handle substances of unknown toxicity alone. Ensure another person is aware of the ongoing work.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

All waste contaminated with this compound is to be considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Type Disposal Protocol
Solid Waste All contaminated solid waste (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Unused or waste solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Segregate from other chemical waste streams unless compatibility is confirmed.
Sharps Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers "Empty" containers that held this compound must be treated as hazardous waste and disposed of accordingly, as they may retain residual amounts of the chemical.

Waste Container Labeling: All hazardous waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound (Uncharacterized Substance)"

  • Known or suspected hazards (e.g., "Potentially Toxic," "Corrosive")

  • Date of waste generation

  • Principal Investigator's name and contact information

Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, use an appropriate spill kit to contain and clean up the material, wearing full PPE. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound (Uncharacterized Substance) cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Conduct Risk Assessment prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Use Minimal Quantities prep4->handle1 Proceed to Handling handle2 Manipulate with Tools handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 emergency Emergency Event (Spill, Exposure) handle2->emergency post1 Decontaminate Surfaces & Equipment handle3->post1 Experiment Complete post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 Dispose of Waste disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 emergency_proc Follow Emergency Procedures emergency->emergency_proc

Caption: Workflow for safe handling of this compound.

References

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